molecular formula C8H9BrN2 B1404870 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine CAS No. 1196156-01-0

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Cat. No.: B1404870
CAS No.: 1196156-01-0
M. Wt: 213.07 g/mol
InChI Key: YKDQJOHDORCJFU-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDQJOHDORCJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic deployment of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine in Modern Kinase Inhibitor Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Tetrahydro-1,7-Naphthyridine Scaffold

In the landscape of contemporary kinase inhibitor design, the relentless pursuit of novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the myriad of heterocyclic systems explored, the 5,6,7,8-tetrahydro-1,7-naphthyridine core has emerged as a privileged structure. Its rigid, three-dimensional framework serves as an excellent foundation for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding sites of various kinases. The introduction of a bromine atom at the 3-position of this scaffold, creating 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, transforms it into a versatile and highly strategic building block for the synthesis of diverse kinase inhibitor libraries. The bromine atom acts as a synthetic handle, readily participating in a range of cross-coupling reactions, thereby facilitating rapid lead optimization and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis and application of this key intermediate in the development of next-generation kinase inhibitors, with a focus on Janus Kinase (JAK) and Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A) inhibitors.

The Core Directive: Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

A robust and scalable synthesis of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core is fundamental to its utility in drug discovery programs. While a variety of synthetic routes to naphthyridines have been reported, a practical approach to the target molecule is paramount. An improved five-step synthesis of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine has been described, which can be adapted for the synthesis of the brominated analog. The general strategy involves the construction of the fused pyridine ring system followed by functionalization.

A plausible synthetic pathway commences with readily available starting materials, proceeding through key intermediates to yield the desired brominated scaffold. The synthetic sequence is designed to be efficient and amenable to scale-up, crucial for its application in medicinal chemistry campaigns.

start Commercially Available Starting Materials step1 Formation of Pyridinone Intermediate start->step1 Multi-step sequence step2 N-Alkylation and Partial Reduction step1->step2 step3 Cyclization to form Tetrahydronaphthyridine Core step2->step3 step4 Bromination at C3-position step3->step4 final 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine step4->final

Caption: Generalized synthetic workflow for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine.

Experimental Protocol: Synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine (Illustrative)

The following protocol, adapted from a reported synthesis of the parent compound, illustrates a potential route that could be modified for the synthesis of the brominated analog.

Step 1: Synthesis of Intermediate A

  • Reaction: Condensation of a suitable aminopyridine derivative with a dicarbonyl compound.

  • Reagents: Aminopyridine derivative, dicarbonyl compound, acid or base catalyst.

  • Solvent: Ethanol or similar protic solvent.

  • Procedure: The reactants are refluxed for several hours, and the product is isolated by filtration upon cooling.

Step 2: Synthesis of Intermediate B

  • Reaction: N-protection and subsequent reduction of the pyridine ring.

  • Reagents: Intermediate A, protecting group (e.g., Boc anhydride), reducing agent (e.g., sodium borohydride).

  • Solvent: Methanol or a similar solvent.

  • Procedure: The protected intermediate is treated with the reducing agent at room temperature, followed by workup and purification.

Step 3: Cyclization to form the Tetrahydro-1,7-naphthyridine Core

  • Reaction: Intramolecular cyclization to form the second ring.

  • Reagents: Intermediate B, strong acid (e.g., polyphosphoric acid).

  • Procedure: The intermediate is heated in the presence of the acid to effect cyclization. The product is isolated by neutralization and extraction.

Step 4: Bromination

  • Reaction: Electrophilic bromination at the C3 position.

  • Reagents: Tetrahydro-1,7-naphthyridine, brominating agent (e.g., N-bromosuccinimide).

  • Solvent: Acetonitrile or a similar polar aprotic solvent.

  • Procedure: The brominating agent is added to a solution of the tetrahydronaphthyridine, and the reaction is stirred at room temperature until completion. The product is then isolated and purified.

Application in Kinase Inhibitor Synthesis: A Gateway to Diverse Chemical Space

The true value of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine lies in its ability to serve as a versatile scaffold for the synthesis of a wide array of kinase inhibitors. The C3-bromo substituent is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between the 3-position of the tetrahydronaphthyridine core and various aryl or heteroaryl groups. This reaction is instrumental in exploring the SAR of the "hinge-binding" region of many kinase inhibitors.[1] The general reaction involves the coupling of the bromo-scaffold with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

start 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine product 3-Aryl/Heteroaryl- 5,6,7,8-tetrahydro- 1,7-naphthyridine start->product Suzuki-Miyaura Coupling reagents Aryl/Heteroaryl Boronic Acid/Ester + Pd Catalyst + Base reagents->product

Caption: Suzuki-Miyaura coupling of the core scaffold.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1 equivalent), Arylboronic acid (1.2 equivalents).

  • Catalyst: Pd(PPh₃)₄ (0.05 equivalents).

  • Base: K₂CO₃ (2 equivalents).

  • Solvent: Dioxane/Water (4:1).

  • Procedure: The reactants, catalyst, and base are combined in the solvent and heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination: Introducing Nitrogen-Linked Substituents

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing substituents at the 3-position. This is particularly valuable for accessing key interactions with the kinase active site and for modulating the physicochemical properties of the inhibitor. The reaction involves the palladium-catalyzed coupling of the bromo-scaffold with a primary or secondary amine.

start 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine product 3-Amino- 5,6,7,8-tetrahydro- 1,7-naphthyridine Derivative start->product Buchwald-Hartwig Amination reagents Primary/Secondary Amine + Pd Catalyst + Ligand + Base reagents->product

Caption: Buchwald-Hartwig amination of the core scaffold.

Illustrative Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1 equivalent), Amine (1.2 equivalents).

  • Catalyst: Pd₂(dba)₃ (0.02 equivalents).

  • Ligand: Xantphos (0.04 equivalents).

  • Base: Cs₂CO₃ (1.5 equivalents).

  • Solvent: Toluene.

  • Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere and heated to the desired temperature (typically 80-110 °C). After completion, the reaction is worked up similarly to the Suzuki-Miyaura coupling, followed by purification.

Targeting Key Signaling Pathways: JAK and PIP4K2A

The versatility of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold allows for the design of inhibitors targeting a range of kinases. Two particularly relevant families are the Janus kinases (JAKs) and the Phosphatidylinositol-5-Phosphate 4-Kinases (PIP4Ks).

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation.[2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Naphthyridine-based compounds have been explored as potent JAK inhibitors.[3][4]

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation gene Gene Transcription nucleus->gene

Caption: Simplified schematic of the JAK-STAT signaling pathway.

The PIP4K2A Signaling Pathway

Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A) is a lipid kinase that plays a crucial role in cell signaling and has been identified as a potential therapeutic target in cancer.[5] Overexpression of PIP4K2A has been linked to tumor progression and resistance to therapy.[6] The 1,7-naphthyridine scaffold has been investigated for its potential to yield potent and selective PIP4K2A inhibitors.

pip5p PI(5)P pip4k2a PIP4K2A pip5p->pip4k2a pip45p2 PI(4,5)P2 pip4k2a->pip45p2 Phosphorylation downstream Downstream Signaling (e.g., Akt, mTOR) pip45p2->downstream

Caption: The role of PIP4K2A in phosphoinositide signaling.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for kinase inhibitors derived directly from 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is emerging, general principles can be extrapolated from related naphthyridine and fused pyridine systems.

Position of SubstitutionGeneral SAR Observations
C3-Position This position is crucial for establishing interactions with the hinge region of the kinase ATP-binding site. Aromatic and heteroaromatic substituents introduced via Suzuki-Miyaura coupling are common. The nature of the substituent (e.g., size, electronics, hydrogen bonding capacity) significantly impacts potency and selectivity. Amino-heterocycles introduced via Buchwald-Hartwig amination can also form key hydrogen bonds.
N7-Position The secondary amine at the N7 position offers another point for diversification. Alkylation or acylation at this position can be used to modulate solubility, cell permeability, and to probe for additional interactions within the kinase active site.
Other Positions Substitution on the saturated ring can influence the overall conformation of the molecule and its pharmacokinetic properties.

Conclusion: A Versatile Scaffold for Future Kinase Inhibitor Discovery

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine represents a highly valuable and strategically important building block in the design and synthesis of novel kinase inhibitors. Its rigid, three-dimensional structure, combined with the synthetic versatility afforded by the C3-bromo substituent, provides a powerful platform for the rapid generation of diverse compound libraries. The demonstrated potential of the broader naphthyridine scaffold to target key kinases such as JAKs and PIP4K2A underscores the promise of this particular intermediate. As our understanding of kinase biology continues to evolve, the strategic application of such well-designed and functionalized scaffolds will undoubtedly play a pivotal role in the development of the next generation of targeted cancer therapies and treatments for inflammatory diseases.

References

  • Gilead Sciences, Inc. (2016). Naphthyridine compounds as jak kinase inhibitors. WO2016191524A1.
  • Gilead Sciences, Inc. (2016). NAPHTHYRIDINE COMPOUNDS AS JAK KINASE INHIBITORS. WO/2016/191524. WIPO Patentscope. [Link]

  • Piramal Enterprises Ltd. (2017). Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof. WO2017090058A1.
  • Aclaris Therapeutics, Inc. (2017). Aclaris Therapeutics Announces Issuance of Two U.S. Patents Covering JAK Inhibitors for Treating Hair Loss Disorders. GlobeNewswire. [Link]

  • President and Fellows of Harvard College. (2021). Small-Molecule PI5P4K alpha/beta Inhibitors and Methods of Treatment Using Same. US20210292326A1.
  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Jude, J. G., et al. (2019). Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. bioRxiv. [Link]

  • Chemistry LibreTexts. (2021, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Marino, J. P., et al. (2012). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 17(12), 13879–13914. [Link]

  • Yamanouchi Pharmaceutical Co., Ltd. (2004). Naphthyridine derivatives. US-6740662-B1.
  • Posner, G. H., et al. (1990). 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 69, 158. [Link]

  • Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Amgen Inc. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 914–920. [Link]

  • Pfizer Inc. (2021). 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. EP-3784664-B1.
  • Incyte Corporation. (2024). JAK1 pathway inhibitors for the treatment of vitiligo. US-11957661-B2.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction with 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the array of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency in forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has become indispensable for the synthesis of complex molecular architectures, including many pharmaceuticals, natural products, and organic materials.[1][4][5] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[4]

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a specific and valuable building block: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine . This heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The introduction of an alkyne moiety at the 3-position via the Sonogashira reaction opens up a vast chemical space for the development of novel therapeutic agents, for instance, by enabling further transformations such as click chemistry, cyclization reactions, or serving as a rigid linker in structure-activity relationship (SAR) studies.

Understanding the 'Why': The Sonogashira Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine), forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide.[2] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the catalytically active Pd(0) species, thus closing the palladium cycle.[2][6]

The base plays a critical role in deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.[2]

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)L₂-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)L₂(C≡C-R) product Ar-C≡C-R reductive_elimination->product product->pd0 Regeneration cu_catalyst Cu(I)Br alkyne H-C≡C-R cu_acetylide Cu(I)-C≡C-R alkyne->cu_acetylide Base, Cu(I)Br base Base cu_acetylide->transmetalation Transfer of acetylide

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Experimental Design: Key Parameters and Considerations

The success of the Sonogashira coupling of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hinges on the careful selection of several key parameters. The presence of the nitrogen atoms in the naphthyridine ring can influence the reaction by coordinating to the metal catalysts. Therefore, the choice of catalyst, ligand, base, and solvent is critical.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is often more stable and easier to handle.[3] The choice may depend on the specific alkyne used.
Copper(I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the terminal alkyne.[4]
Ligand Triphenylphosphine (PPh₃)PPh₃ is a standard and robust ligand for Sonogashira reactions. For challenging substrates, more specialized phosphine ligands could be explored.
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to neutralize the HBr formed and to facilitate the deprotonation of the alkyne.[7] The choice of amine can also affect the solubility of the reactants.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)THF is a good general-purpose solvent. DMF can be used for less reactive substrates or when higher temperatures are required.[8] All solvents must be anhydrous and deoxygenated.
Reaction Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is sluggish. Higher temperatures can sometimes lead to side reactions, such as Glaser homocoupling of the alkyne.[9]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with a generic terminal alkyne.

Materials:

  • 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 eq)

  • Anhydrous and deoxygenated THF or DMF

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - Naphthyridine - Solvent - Base setup->reagents catalysts Add Catalysts: - Pd(PPh₃)₂Cl₂ - CuI reagents->catalysts alkyne_add Add Terminal Alkyne catalysts->alkyne_add reaction Reaction (Stir at RT or Heat) alkyne_add->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous, deoxygenated THF (or DMF) to dissolve the starting material, followed by the addition of the amine base (e.g., TEA, 2.0-3.0 eq).

  • Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq). The solution may change color.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after a few hours, the reaction can be gently heated to 40-60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. Here are some common issues and how to address them:

  • Low or No Conversion:

    • Check for Oxygen: Ensure the reaction was performed under strictly anaerobic conditions.

    • Catalyst Activity: Use fresh, high-purity catalysts.

    • Temperature: Gently increase the reaction temperature.

    • Base: Ensure the base is anhydrous and of sufficient quantity.

  • Formation of Glaser Homocoupling Product:

    • Minimize Oxygen: This side reaction is often promoted by oxygen.[9]

    • Reaction Time: Avoid unnecessarily long reaction times.

    • Copper-Free Conditions: In some cases, a copper-free Sonogashira protocol may be beneficial to avoid this side product.[10]

  • Dark-Colored Reaction Mixture:

    • The formation of palladium black (inactive Pd(0)) can occur if the catalyst decomposes. This can be due to impurities or high temperatures.

Conclusion

The Sonogashira reaction is a robust and versatile tool for the functionalization of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core. By carefully controlling the reaction parameters as outlined in this guide, researchers can efficiently synthesize a wide range of novel alkynylated derivatives. These products serve as valuable intermediates for the development of new chemical entities in drug discovery and materials science, underscoring the enduring power of this important cross-coupling reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Shaheen, A. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4586-4605. [Link]

  • Li, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4813. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • NROER. (2020). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. The Sonogashira reaction mechanism. [Link]

  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Buchwald-Hartwig amination of "3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the synthesis of complex arylamines and heteroarylamines, which are ubiquitous scaffolds in pharmaceuticals.[3] Traditional methods for C-N bond formation often suffer from harsh conditions and limited substrate scope, whereas the Buchwald-Hartwig reaction offers a milder, more general alternative.[3]

This guide focuses on a substrate of significant interest in medicinal chemistry: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine . The tetrahydro-naphthyridine core is a valuable pharmacophore, and the ability to functionalize the 3-position via amination opens a direct path to novel chemical entities for drug development programs. However, the presence of two nitrogen atoms within the heterocyclic system presents unique challenges, including potential catalyst inhibition. This document provides a deep dive into the mechanistic principles, practical considerations, and a detailed protocol for successfully navigating the Buchwald-Hartwig amination of this specific substrate.

Mechanistic Underpinnings: A Symphony of Catalysis

The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. Understanding this mechanism is paramount for rational protocol design and troubleshooting. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition : The active LPd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step, often rate-limiting, forms a Pd(II) intermediate. The choice of ligand (L) is critical here; bulky, electron-rich ligands accelerate this process.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium amido complex. The strength and nature of the base are crucial; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates.[4][5]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond and regeneration of the active LPd(0) catalyst, which re-enters the catalytic cycle. Electron-poor ligands can facilitate this step.[4]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Br     |    Ar OxAdd->PdII_Aryl + Ar-Br AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)-NR'R''     |    Ar AmineCoord->PdII_Amido + HNR'R'' - HBr (with base) RedElim Reductive Elimination PdII_Amido->RedElim spacer1 Product Ar-NR'R'' RedElim->Product spacer1->Pd0  Regeneration spacer2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reagent Selection for Heterocyclic Substrates

The success of coupling with "3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine" is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The endocyclic nitrogens can act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalysis.

ComponentRecommended Choice(s)Rationale & Causality
Palladium Source G3/G4 Palladacycle PrecatalystsModern precatalysts are often more effective than traditional sources like Pd(OAc)₂ because they provide a clean and efficient in-situ formation of the active LPd(0) catalyst upon exposure to a base.[4][6] This leads to more reproducible results.
Ligand Buchwald Biaryl Phosphines (e.g., RuPhos, BrettPhos)These ligands possess the necessary steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination.[7] Their bulky nature creates a sterically hindered coordination sphere around the palladium, which can disfavor binding of the naphthyridine nitrogen atoms.
Base K₃PO₄, Cs₂CO₃ (Weaker Inorganic) or NaOtBu (Strong Alkoxide)For substrates with base-sensitive functional groups, weaker inorganic bases are preferred, though they may require higher temperatures.[4][8] Strong bases like NaOtBu often lead to faster reaction rates but can be incompatible with certain functionalities.[5] The choice is a trade-off between reactivity and functional group tolerance.
Solvent Toluene, 1,4-Dioxane, t-Amyl AlcoholThe choice of solvent is dictated by the solubility of the substrates and the required reaction temperature.[4] Aprotic, less-coordinating solvents like toluene and dioxane are standard. t-Amyl alcohol can be particularly effective for challenging couplings.[9] Solvents like acetonitrile or pyridine should be avoided as they can inhibit the reaction by binding to the palladium catalyst.[4]

Detailed Experimental Protocol

This protocol is a representative procedure designed for the Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with a generic secondary amine (e.g., morpholine) on a laboratory scale.

Materials and Reagents:

  • 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • RuPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heated stirring plate with oil bath or heating block[6]

  • TLC plates, GC-MS, or LC-MS for reaction monitoring

  • Rotary evaporator

  • Glassware for extraction and purification

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) AddSolids Add Aryl Bromide, Base, Catalyst, Ligand Setup->AddSolids AddLiquids 2. Reagent Addition AddSolids->AddLiquids AddSolventAmine Add Anhydrous Solvent & Amine via Syringe AddLiquids->AddSolventAmine Reaction 3. Reaction (Heat & Stir) AddSolventAmine->Reaction HeatStir Heat to 100 °C Stir for 12-24 h Monitor by LC-MS/TLC Reaction->HeatStir Workup 4. Work-up HeatStir->Workup QuenchExtract Cool, Quench (NH4Cl), Extract (EtOAc), Wash & Dry Workup->QuenchExtract Purify 5. Purification QuenchExtract->Purify Column Concentrate & Purify via Silica Gel Chromatography Purify->Column Characterize 6. Characterization (NMR, MS) Column->Characterize

Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, RuPhos Pd G3, additional RuPhos ligand, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.

    • Causality: Performing the setup under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.[10]

  • Reagent Addition : Seal the flask with a septum. Add anhydrous toluene via syringe, followed by the amine (e.g., morpholine).

  • Heating and Monitoring : Place the sealed flask in a preheated oil bath or heating block set to 100 °C.[6] Stir the reaction vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material and the formation of the product.[6]

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[6]

  • Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.

Troubleshooting and Optimization

If the reaction yields are low or the reaction fails, a systematic optimization approach is recommended. Design of Experiments (DoE) can be a powerful tool for this process.[1]

IssuePotential CauseSuggested Solution(s)
No or Low Conversion Inactive catalystUse a reliable precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient formation of the active Pd(0) species.[6]
Poor ligand choiceFor a challenging heteroaromatic substrate, screen different bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][8]
Incorrect baseIf using a weak base like K₃PO₄, the reaction may require higher temperatures or longer reaction times. If using NaOtBu, ensure it is fresh and handled under inert conditions. Consider grinding the base to increase surface area.[4]
Side Product Formation (e.g., Hydrodehalogenation) Catalyst deactivation pathwayLowering the reaction temperature or changing the ligand-to-palladium ratio may mitigate this side reaction.
Poor Solubility Inappropriate solventScreen alternative solvents like 1,4-dioxane, CPME, or t-amyl alcohol to improve the solubility of all reaction components.[4]

Safety Precautions

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases : Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle it exclusively under an inert atmosphere.

  • Solvents : Toluene and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

References

  • Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 25). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004, August 25). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025, June 6). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. Retrieved January 26, 2026, from [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for the Functionalization of the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5,6,7,8-tetrahydro-1,7-naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a conformationally restricted analog of biologically active pyridylethylamine structures. This structural motif is of significant interest to medicinal chemists as it provides a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity of drug candidates. The inherent properties of the embedded nitrogen atoms, such as their ability to act as hydrogen bond acceptors and modulate physicochemical properties like solubility and lipophilicity, further underscore the value of this scaffold in drug design.

The presence of a bromine atom at the 3-position of the 5,6,7,8-tetrahydro-1,7-naphthyridine core offers a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This document provides detailed application notes and protocols for the functionalization of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, focusing on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Synthesis of the Starting Material: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

While detailed synthetic procedures for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine are not extensively reported in peer-reviewed literature, a plausible approach involves the synthesis of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine followed by electrophilic bromination. The synthesis of the parent scaffold has been described via a multi-step sequence.[1]

A general representation of a potential synthetic route is outlined below:

A Precursor B 5,6,7,8-tetrahydro-1,7-naphthyridine A->B Multi-step synthesis C 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine B->C Electrophilic Bromination (e.g., NBS, Br2)

Caption: Plausible synthetic route to the target compound.

For researchers, 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is commercially available from suppliers such as BLDpharm.[2]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] Its broad functional group tolerance and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex molecules.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and good selectivity, especially with heteroaromatic substrates. For electron-rich and sterically hindered heteroaryl bromides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the reductive elimination step and stabilize the active Pd(0) species. The use of pre-formed palladium catalysts, such as Pd(PPh3)4 or those derived from Pd(OAc)2, is also common.[4]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are frequently used. The choice of solvent is often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.[5]

Detailed Protocol: Suzuki-Miyaura Coupling

A Combine 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine, Boronic Acid/Ester, and Base in a reaction vessel. B Add Solvent and degas the mixture. A->B C Add Palladium Catalyst and Ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up and Purification. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq.), and the chosen base (e.g., K2CO3, 2.0 - 3.0 eq.).

  • Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M). Seal the vial and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three cycles of vacuum-backfill with an inert gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh3)4, Pd(OAc)2/SPhos, PdCl2(dppf)Robust and effective for a range of substrates.
Ligand SPhos, XPhos, PPh3Bulky, electron-rich ligands for efficient coupling.
Base K2CO3, K3PO4, Cs2CO3Effective for transmetalation.
Solvent 1,4-Dioxane/H2O, Toluene/H2O, DMF/H2OBiphasic system to dissolve all components.
Temperature 80 - 110 °CTo ensure a reasonable reaction rate.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are prevalent in pharmaceuticals and agrochemicals.[7]

Causality Behind Experimental Choices
  • Catalyst and Ligand System: The success of the Buchwald-Hartwig amination on heteroaromatic substrates is highly dependent on the choice of the palladium precursor and the phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as RuPhos, XPhos, or BrettPhos, are often essential to facilitate the challenging reductive elimination step that forms the C-N bond.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K3PO4). The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent the quenching of the strong base and the palladium-amido intermediate.

Detailed Protocol: Buchwald-Hartwig Amination

A Combine 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine, Amine, and Base in a reaction vessel. B Add Anhydrous Solvent and degas. A->B C Add Palladium Pre-catalyst and Ligand. B->C D Heat the reaction mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up and Purification. E->F

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried reaction vial equipped with a magnetic stir bar: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq.), the desired primary or secondary amine (1.1 - 1.5 eq.), and the base (e.g., NaOtBu, 1.4 - 2.0 eq.).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., toluene, 0.1 M). Seal the vial and, if not in a glovebox, degas the mixture thoroughly.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Pre-catalyst Pd2(dba)3, Pd(OAc)2Common and effective palladium sources.
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich ligands crucial for C-N bond formation.
Base NaOtBu, LHMDS, K3PO4Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)Aprotic solvents to prevent side reactions.
Temperature 80 - 120 °CTo drive the reaction to completion.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9] This reaction is invaluable for introducing linear alkynyl fragments, which can serve as versatile handles for further transformations or as key structural elements in their own right.

Causality Behind Experimental Choices
  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base and Solvent: An amine base, such as triethylamine (Et3N) or diisopropylamine (i-Pr2NH), is typically used both as the base and often as the solvent or co-solvent. The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[10]

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling) and to simplify purification, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more electron-rich phosphine ligand.

Detailed Protocol: Sonogashira Coupling

A Combine 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine and Terminal Alkyne in a reaction vessel. B Add Solvent and Amine Base, then degas. A->B C Add Palladium Catalyst and Copper(I) Iodide. B->C D Stir the reaction mixture at room temperature or with gentle heating. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Work-up and Purification. E->F

Caption: Experimental workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask or a sealed tube, add 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq.) and the terminal alkyne (1.2 - 2.0 eq.).

  • Solvent and Base Addition: Add the solvent (e.g., THF or DMF) and the amine base (e.g., Et3N, 2.0 - 5.0 eq.). Degas the mixture thoroughly.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the copper(I) iodide (CuI, 1-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh3)4, PdCl2(PPh3)2Standard and effective catalysts for Sonogashira coupling.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.
Base Et3N, i-Pr2NHActs as both a base and a solvent/co-solvent.
Solvent THF, DMF, Et3NAprotic solvents to facilitate the reaction.
Temperature Room Temperature to 60 °CGenerally mild conditions are sufficient.

Conclusion

The 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core is a valuable scaffold for the development of novel chemical entities with potential therapeutic applications. The protocols outlined in this document for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and versatile methods for the functionalization of this core, enabling the generation of diverse libraries of compounds for biological screening. Careful consideration of the choice of catalyst, ligand, base, and solvent, as guided by the principles discussed, will be key to achieving successful outcomes in the synthesis of new 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives.

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  • Zych, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • PubMed Central. 2H-Thiazolo[4,5-d][11][12][13]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]

  • PubMed. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950-2021 Comprehensive Overview. [Link]

  • PubMed. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. [Link]

  • ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

Sources

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique scaffold serves as a conformationally-restricted analog of pharmacologically relevant structures, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The bromine atom at the 3-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), which are fundamental to modern pharmaceutical synthesis.[2][3]

Effective reaction monitoring is critical to ensure optimal yield, minimize impurity formation, and facilitate process scale-up. The progress of reactions involving this substrate must be tracked accurately to determine reaction endpoints, understand kinetic profiles, and identify potential side products. This application note provides a comprehensive guide with detailed protocols for the primary analytical techniques suited for monitoring reactions of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and available instrumentation. This guide is designed for researchers, chemists, and drug development professionals to establish robust, reliable, and self-validating analytical protocols.

Core Principles & Strategic Selection of Analytical Methods

Monitoring the conversion of a brominated heterocyclic compound requires analytical techniques that can differentiate between the starting material, intermediates, the desired product, and potential byproducts (e.g., de-brominated species, isomers). The key is to select a method that provides unambiguous and timely data to inform decision-making during the synthetic process.

G cluster_input Decision Inputs cluster_methods Analytical Method Selection cluster_rationale Rationale / Use Case Start Reaction Monitoring Required for 3-Bromo-THN Info_Need What information is needed? (e.g., Conversion %, Impurity Profile, Structure) Start->Info_Need UPLC_MS UPLC-MS (Primary Choice) Info_Need->UPLC_MS Fast, Quantitative & Impurity Profile GC_MS GC-MS Info_Need->GC_MS Volatile Byproducts & Orthogonal ID NMR NMR Spectroscopy Info_Need->NMR Structural Confirmation & Non-chromatographic Quant UPLC_Rationale Fast, quantitative analysis of polar/non-volatile compounds. Ideal for cross-coupling reaction mixtures. UPLC_MS->UPLC_Rationale GC_Rationale Analysis of volatile impurities (e.g., debrominated byproduct). Confirms identity via fragmentation. GC_MS->GC_Rationale NMR_Rationale Direct structural information. Quantitative without chromatography. Good for mechanistic studies. NMR->NMR_Rationale

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: UPLC-MS for High-Throughput Reaction Monitoring

UPLC-MS is the workhorse method for modern synthetic chemistry, offering an unparalleled combination of speed, sensitivity, and specificity.[4] It is exceptionally well-suited for monitoring palladium-catalyzed cross-coupling reactions, which are typically performed in polar, non-volatile solvents incompatible with GC. The coupling of UPLC with a mass spectrometer provides simultaneous quantitative data (from a UV/PDA detector) and mass confirmation of all components in the reaction mixture.[5][6]

Causality and Experimental Design
  • Stationary Phase: A C18 reversed-phase column is the logical starting point. The tetrahydro-1,7-naphthyridine core possesses moderate polarity, which will be retained and effectively separated from more polar (e.g., inorganic salts) or less polar (e.g., product, some organic reagents) species on a C18 phase.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (formic acid) is standard. The acid serves two critical functions: it protonates the nitrogen atoms on the naphthyridine ring, leading to sharper, more symmetrical chromatographic peaks, and it promotes efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.

  • Detection: A Photodiode Array (PDA) detector allows for the selection of an optimal wavelength for quantification where both reactant and product absorb, or for monitoring multiple wavelengths simultaneously. The mass spectrometer (a single quadrupole is sufficient) provides mass-to-charge (m/z) data to confirm the identity of each peak, which is crucial for distinguishing product from isomers or impurities.

UPLC-MS Instrumental Parameters
ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC or equivalentSub-2 µm particle columns require high pressure capabilities for optimal speed and resolution.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent efficiency and is robust across a wide pH range.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography; acid improves peak shape and MS sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent; acid maintains consistent pH.
Flow Rate 0.6 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure.
Gradient 5% B to 95% B in 1.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.4 min (Total Run: 2.5 min)A fast, generic gradient is ideal for high-throughput screening of reaction progress.
Injection Volume 1.0 µLMinimizes column overload while providing sufficient sensitivity.
PDA Wavelength 220 - 400 nm (Extract chromatogram at λmax of starting material, e.g., ~254 nm)Captures the full UV spectrum of all components for identification and purity assessment.
MS System Single Quadrupole (e.g., Waters ACQUITY SQD)Provides rapid mass confirmation.
Ionization Mode Electrospray Ionization Positive (ESI+)The basic nitrogen atoms in the naphthyridine ring are readily protonated.
Capillary Voltage 3.0 kVOptimizes ion generation.
Cone Voltage 30 VPrevents in-source fragmentation while efficiently transmitting ions.
Scan Range m/z 100 - 500Covers the expected masses of starting material, product, and common byproducts.
Step-by-Step Protocol
  • System Preparation: Equilibrate the UPLC-MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation (Time-Point Quenching):

    • At designated time points (t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a pre-filled HPLC vial containing 1.0 mL of a 50:50 mixture of Acetonitrile:Water. This dilution (~100-200 fold) stops the reaction and precipitates most catalysts and inorganic salts.

    • Vortex the vial for 10 seconds. If significant solids are present, filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Analysis:

    • Inject the prepared sample onto the UPLC-MS system.

    • Acquire PDA and MS data.

  • Data Interpretation:

    • Identify Peaks: Correlate peaks in the UV chromatogram with their corresponding mass spectra.

      • Starting Material (SM): 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, C₈H₉BrN₂, MW = 211.08 (for ¹H). Expect [M+H]⁺ at m/z 212/214 (characteristic isotopic pattern for one bromine atom).

      • Product (P): Varies by reaction. For a Suzuki coupling with phenylboronic acid, the product would be 3-Phenyl-5,6,7,8-tetrahydro-1,7-naphthyridine, C₁₄H₁₄N₂, MW = 210.28. Expect [M+H]⁺ at m/z 211 .

    • Calculate Conversion: Determine the peak area of the starting material (Area_SM) and the product (Area_P) from the UV chromatogram. Calculate the percent conversion:

      • % Conversion = [Area_P / (Area_SM + Area_P)] x 100%

      • Note: This assumes equal response factors. For precise quantification, a calibration curve with authentic standards is required.

    • Identify Byproducts: Scrutinize the chromatogram for unexpected peaks and analyze their mass spectra. A common byproduct is the de-brominated starting material (C₈H₁₀N₂, MW = 134.18), which would show an [M+H]⁺ at m/z 135 .

Protocol 2: GC-MS for Orthogonal Verification and Volatile Impurity Analysis

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly powerful for identifying and quantifying volatile and semi-volatile compounds that might be obscured in an LC chromatogram.[7] For reactions involving 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, GC-MS is ideal for detecting thermally stable, low molecular weight impurities such as the de-brominated byproduct. The electron ionization (EI) source provides reproducible fragmentation patterns that act as a "fingerprint" for definitive compound identification.[8][9]

Causality and Experimental Design
  • Column Choice: A low-polarity column (e.g., 5% phenyl polysiloxane, like a DB-5ms) is a versatile choice. It separates compounds primarily based on their boiling points, which is effective for distinguishing the starting material from its de-brominated analog and other small impurities.

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column, enhancing sensitivity.

  • Temperature Program: A temperature ramp is necessary to first elute volatile components at a lower temperature, followed by an increase to elute the higher-boiling analytes of interest.

GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable gas chromatograph.
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessRobust, low-bleed column suitable for a wide range of analytes and compatible with MS.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the analytes.
Injection Mode Splitless, 1.0 µL injectionMaximizes sensitivity for detecting trace impurities.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C, hold for 5 minSeparates volatiles from the main components and cleans the column of late-eluting species.
MS System Quadrupole Mass SpectrometerStandard detector for GC.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible, library-searchable fragmentation patterns.
Source Temp. 230 °CStandard source temperature to minimize analyte degradation.
Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range m/z 40 - 500Covers the expected mass fragments.
Step-by-Step Protocol
  • Sample Preparation:

    • Withdraw a 10 µL aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction. Dilute the aliquot with 1 mL of saturated aqueous NaHCO₃ solution and extract with 1 mL of an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Vortex vigorously for 30 seconds and allow the layers to separate.

    • Transfer the organic layer to a GC vial. If necessary, dry the organic layer by passing it through a small plug of anhydrous Na₂SO₄.

  • Analysis: Inject the prepared organic sample into the GC-MS system.

  • Data Interpretation:

    • Analyze the Total Ion Chromatogram (TIC).

    • Examine the mass spectrum of each peak. The molecular ion (M⁺) for the starting material will be observed at m/z 211/213 .

    • The key advantage of EI is the fragmentation pattern. Look for characteristic fragments to confirm identity. The bromine isotope pattern will be present in any fragment containing the bromine atom.

    • Search the resulting mass spectra against a commercial library (e.g., NIST) for tentative identification of unknown impurities.

Protocol 3: ¹H NMR Spectroscopy for Direct, Non-Chromatographic Analysis

NMR spectroscopy provides direct, quantitative information on the molecular structure of compounds in solution without the need for chromatographic separation.[10] For reaction monitoring, ¹H NMR is particularly powerful because it is fast, requires minimal sample preparation, and can provide an accurate measure of conversion by integrating signals unique to the starting material and product.[11][12]

Causality and Experimental Design
  • Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) is required. The choice depends on the solubility of the reaction components. The solvent should also contain a known amount of an internal standard (IS) for precise quantification.

  • Internal Standard (IS): A good IS (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate) should be inert to the reaction conditions, soluble in the chosen NMR solvent, and have sharp singlet peaks in a region of the ¹H spectrum that does not overlap with signals from the reactants or products.

  • Diagnostic Peaks: The key is to identify non-overlapping proton signals that are unique to the starting material and the product. For 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, the aromatic protons are excellent diagnostic handles. Upon substitution of the bromine, the chemical shifts and coupling patterns of the remaining aromatic protons will change predictably.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of a suitable internal standard in a deuterated solvent (e.g., 5 mg of 1,3,5-trimethoxybenzene in 10 mL of CDCl₃).

    • At a given time point, withdraw a ~50 µL aliquot of the reaction mixture.

    • Dissolve the aliquot in a precise volume (e.g., 0.7 mL) of the internal standard solution in an NMR tube.

    • Filter the reaction mixture through a small plug of silica or celite directly into the NMR tube to remove paramagnetic palladium catalyst, which can cause severe peak broadening.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration and quantification. A d1 of 10-15 seconds is often a safe starting point.

  • Data Interpretation:

    • Identify Diagnostic Signals:

      • Identify a well-resolved signal for the starting material (e.g., the singlet for the proton at C4).

      • Identify a well-resolved signal for the product (e.g., a new aromatic signal from the coupled moiety).

      • Identify the signal for the internal standard (for 1,3,5-trimethoxybenzene, the methoxy protons appear as a sharp singlet around 3.8 ppm).

    • Integrate Peaks: Calibrate the integral of the internal standard signal to its known number of protons (e.g., 9 protons for the methoxy groups of trimethoxybenzene).

    • Calculate Conversion: Integrate the diagnostic signals for the starting material (Int_SM) and product (Int_P). Normalize these integrals by the number of protons they represent (N_SM and N_P, respectively).

      • Relative Molar Ratio = (Int_X / N_X)

      • % Conversion = [Molar Ratio_P / (Molar Ratio_SM + Molar Ratio_P)] x 100%

G cluster_workflow General Reaction Monitoring Workflow Start Start Reaction (Time = 0) Sample Withdraw Aliquot at Time = t Start->Sample Quench Quench & Dilute (or Extract) Sample->Quench Analyze Inject into UPLC-MS / GC-MS or prepare NMR sample Quench->Analyze Data Acquire Data (Chromatogram / Spectrum) Analyze->Data Interpret Identify Peaks Integrate Areas Calculate Conversion % Data->Interpret Decision Decision Point Interpret->Decision End Stop Reaction (Work-up) Decision->End Conversion >98% or Byproduct formation increases Continue Continue Reaction Decision->Continue Incomplete Continue->Sample Wait for Time = t+1

Caption: A typical workflow for iterative reaction monitoring.

Comparative Summary of Techniques

FeatureUPLC-MSGC-MS¹H NMR Spectroscopy
Speed Excellent (2-5 min/sample)Good (10-20 min/sample)Excellent (5-10 min/sample)
Sensitivity Excellent (ng to pg level)Excellent (pg level)Moderate (µg to mg level)
Information Retention Time, UV-Vis Spectra, Mass (m/z)Retention Time, Mass Fragments (EI)Chemical Shift, Coupling, Integral (Structure)
Quantification Excellent (with calibration)Good (with calibration)Excellent (with internal standard)
Sample Prep Simple (Dilute & Shoot)Moderate (Requires extraction)Simple (Dilute, filter)
Key Advantage Universal for non-volatiles, high throughput.Definitive ID via fragmentation, volatile analysis.Direct structural info, no chromatography needed.
Key Limitation Co-elution can be an issue, limited structural info.Analyte must be volatile and thermally stable.Lower sensitivity, peak overlap in complex mixtures.

Conclusion

The successful synthesis and development of drug candidates based on the 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine core rely on robust and informative analytical monitoring. A multi-faceted approach is recommended. UPLC-MS should be employed as the primary tool for rapid, quantitative tracking of reaction progress, especially for common transformations like cross-coupling reactions. GC-MS provides a valuable orthogonal method for confirming product identity and screening for volatile impurities. Finally, ¹H NMR spectroscopy offers a powerful, non-chromatographic alternative for obtaining direct structural information and accurate quantification. By implementing these detailed protocols, researchers can gain a deeper understanding of their chemical processes, leading to improved efficiency, higher yields, and greater purity in the development of novel pharmaceuticals.

References

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry.
  • ACS Publications. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists | The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
  • SpringerLink. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • Taylor & Francis Online. (n.d.). Analytical methods for the determination of halogens in bioanalytical sciences: A review.
  • PubMed Central (PMC). (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • Chromatography Online. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI–MS–MS | LCGC International.
  • Measurlabs. (n.d.). UPLC-MS Analysis | Ultra-Performance Liquid Chromatography.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Walsh Medical Media. (2024, August 26). Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis.
  • ResearchGate. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS | Request PDF.
  • MDPI. (n.d.). Coupling Bayesian Optimization with Generalized Linear Mixed Models for Managing Spatiotemporal Dynamics of Sediment PFAS.
  • MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
  • Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds - Chemical Society Reviews.
  • ResearchGate. (n.d.). Recent Progress on the Halogen Dance Reaction on Heterocycles.
  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • National Institutes of Health (NIH). (2023, May 31). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma.
  • Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry.
  • PubMed Central (PMC). (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (2017, January 19). (PDF) The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes.
  • AMSbiopharma. (2025, October 21). How Mass Spectrometry enhances GMP quality control with LC‑MS.
  • Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure.
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Troubleshooting & Optimization

Technical Support Center: Suzuki Couplings with 3-Bromo-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with these challenging, electron-deficient N-heterocyclic substrates. The following content, presented in a question-and-answer format, synthesizes established protocols, mechanistic insights, and field-proven troubleshooting strategies to help you achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a 3-bromo-naphthyridine derivative is not working or giving very low yield. What are the most common initial points of failure?

Low or no yield in Suzuki couplings of 3-bromo-naphthyridines often stems from a few critical factors related to the inherent nature of the substrate and the sensitivity of the catalytic cycle.

Causality Explained: The naphthyridine core, being an electron-deficient and nitrogen-containing heterocycle, presents a dual challenge. The electron-deficient nature can make oxidative addition of the palladium(0) catalyst to the C-Br bond slower compared to more electron-rich aryl bromides.[1] More critically, the lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[2] This sequestration of the active catalyst is a primary reason for failed reactions.

Initial Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated. Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and also promote the homocoupling of boronic acids.[2] Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) for an adequate amount of time.

  • Reagent Quality: Verify the purity and stability of your reagents. Boronic acids are susceptible to protodeboronation and can form inactive trimeric boroxines upon storage.[2] It is advisable to use fresh or properly stored boronic acids. If in doubt, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate class. The use of bulky, electron-rich phosphine ligands is often crucial to success. These ligands can promote the rate-limiting oxidative addition step and sterically hinder the coordination of the naphthyridine nitrogen to the palladium center.[1][3]

Q2: I'm observing significant amounts of starting material (3-bromo-naphthyridine) recovery. How can I drive the reaction to completion?

The recovery of the starting aryl bromide is a clear indication of a sluggish or inhibited catalytic cycle, most likely at the oxidative addition step.

Causality Explained: As mentioned, the C-Br bond at the 3-position of the electron-deficient naphthyridine ring is less reactive towards Pd(0) insertion than in electron-rich systems. Furthermore, catalyst poisoning by the substrate itself can lead to a rapid decrease in the concentration of the active catalyst, effectively halting the reaction.

Troubleshooting Protocol: Catalyst & Ligand Screening

A systematic approach to screen for a more effective catalyst system is recommended. Here is a general protocol:

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add your 3-bromo-naphthyridine derivative (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst/ligand combination. See the table below for starting recommendations.

  • Solvent and Temperature: Add a degassed solvent (e.g., 1,4-dioxane/water, DMF, or 2-MeTHF) and heat the reactions to a specified temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

Table 1: Recommended Catalyst Systems for 3-Bromo-Naphthyridine Suzuki Couplings

Catalyst (Pre-catalyst)LigandTypical Loading (mol%)Comments and Rationale
Pd₂(dba)₃XPhos or SPhos1-5% Pd, 2-10% LigandBulky, electron-rich biaryl phosphine ligands. Excellent for challenging heteroaromatic couplings.
Pd(OAc)₂RuPhos or BrettPhos1-5% Pd, 2-10% LigandSimilar to XPhos/SPhos, offering high activity for electron-deficient substrates.
Pd(PPh₃)₄(None)5-10%A standard catalyst, may work for less challenging boronic acids but often fails. Good as a baseline.
PEPPSI™-IPr(None)2-5%N-heterocyclic carbene (NHC) based pre-catalyst. Can be very effective for aryl chlorides and challenging bromides.
CataCXium® A Palladacycle(None)5-10%Shown to be effective for challenging ortho-bromoanilines, which can exhibit similar inhibition.[4]
Q3: My reaction is producing a significant amount of de-brominated naphthyridine. What causes this side reaction and how can I prevent it?

The formation of the de-brominated (hydrodehalogenated) product is a common side reaction in Suzuki couplings.

Causality Explained: De-bromination occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the de-brominated arene.[2] Hydride sources can include trace water, alcohols (if used as a solvent or impurity), or even certain bases or amines.

Strategies to Minimize De-bromination:

  • Choice of Base: Avoid using bases that can act as hydride donors, such as those with available β-hydrogens. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.

  • Solvent Purity: Use high-purity, anhydrous solvents if possible, although a small amount of water is often necessary for the Suzuki reaction to proceed. If using an alcohol-containing solvent system, consider switching to an ethereal solvent like 1,4-dioxane or THF.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the de-bromination pathway relative to the desired transmetalation.

  • Ligand Choice: The use of bulky, electron-donating ligands can sometimes accelerate the desired transmetalation and reductive elimination steps, outcompeting the de-bromination pathway.

Q4: I am observing a significant amount of boronic acid homocoupling (biaryl formation). How can I suppress this side product?

Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction that consumes your nucleophile and complicates purification.

Causality Explained: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling pathway.[2] It can also occur under anaerobic conditions, particularly at higher temperatures or with very active catalyst systems.

Preventative Measures:

  • Rigorous Degassing: As with initial reaction failure, ensure all reagents and the reaction vessel are thoroughly deoxygenated.

  • Controlled Temperature: Avoid excessively high reaction temperatures, as this can promote homocoupling.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is often sufficient. A large excess can increase the likelihood of homocoupling.

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to homocoupling than the corresponding free boronic acids.

Visualizing the Challenges and Solutions

The following diagrams illustrate the key mechanistic challenges and proposed solutions when dealing with 3-bromo-naphthyridine derivatives in Suzuki couplings.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Naph-Br Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Coordination by Naphthyridine-N ArPdBr Naph-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal + R-B(OR)₂/Base Debromination De-bromination (Side Reaction) ArPdBr->Debromination + [H⁻] source ArPdAr Naph-Pd(II)L₂-R Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Naph-R (Product) RedElim->Product Product->Pd0

Caption: The Suzuki catalytic cycle with potential pitfalls for naphthyridine substrates.

Ligand_Solution cluster_problem Problem: Catalyst Inhibition cluster_solution Solution: Bulky Ligand Problem_Pd Pd Problem_Naph Naphthyridine Substrate Problem_Pd->Problem_Naph Nitrogen lone pair coordinates to Pd Solution_Pd Pd Solution_Ligand Bulky Ligand (e.g., XPhos) Solution_Pd->Solution_Ligand Solution_Naph Naphthyridine Substrate Solution_Ligand->Solution_Naph Steric hindrance prevents N-coordination

Caption: How bulky ligands can mitigate catalyst poisoning by N-heterocycles.

General Protocol for Suzuki Coupling of 3-Bromo-Naphthyridines

This protocol provides a robust starting point for the optimization of your specific reaction.

Experimental Protocol: General Suzuki Coupling

  • Reagent Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the 3-bromo-naphthyridine derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 10 mol%). Add these to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the reaction mixture in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry. [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (n.d.). ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). ResearchGate. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. (n.d.). PubMed Central. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). Journal of the American Chemical Society. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Advanced Synthesis & Catalysis. [Link]

  • Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (n.d.). RSC Publishing. [Link]

  • Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2, 6-dimethy1-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki-Miyaura cross-coupling reaction. (2016). ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Journal of Organic Chemistry. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. (n.d.). University of Liverpool. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. (n.d.). ResearchGate. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in Palladium-Catalyzed Reactions of Bromo-heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to impurities when working with bromo-heterocyclic substrates. The unique electronic and coordinating properties of heterocycles often introduce specific challenges not encountered with simple aryl bromides. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reactions and ensure the purity of your products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common impurities encountered and provides a foundational understanding of their origins.

Question 1: What are the most common byproducts I should expect when running a Suzuki or Buchwald-Hartwig reaction with a bromo-heterocycle?

Answer: Palladium-catalyzed cross-coupling reactions are powerful, but side reactions can lead to a few common impurities, especially with heterocyclic substrates.[1][2] The primary culprits you should monitor for are:

  • Hydrodehalogenation (or Debromination): This is the replacement of the bromine atom on your heterocycle with a hydrogen atom, resulting in the simple "de-brominated" heterocycle. This is often a major byproduct and directly reduces the yield of your desired product.[3]

  • Homocoupling: You may observe the formation of a dimer of your bromo-heterocycle (Het-Het) or your coupling partner (e.g., Ar-Ar from an Ar-B(OH)₂). Boronic acid homocoupling is a particularly common issue in Suzuki-Miyaura reactions.[4][5]

  • Catalyst Decomposition Products (Palladium Black): The formation of insoluble palladium black is a visual indicator that your active Pd(0) catalyst is aggregating and precipitating out of solution.[6] This leads to a loss of catalytic activity and can complicate purification.

  • Isomerized Products: Depending on the heterocycle's structure and the reaction conditions (particularly the base), you might see isomerization of the final product or starting material.

The propensity for these side reactions is highly dependent on the specific heterocycle, ligand, base, and solvent system used.[7][8]

Question 2: Why is my bromo-heterocycle being converted back to the parent heterocycle (hydrodehalogenation)?

Answer: Hydrodehalogenation is a frequent competing pathway in palladium catalysis and can occur through several mechanisms.[3] Understanding the cause is key to suppression:

  • Mechanism A: Reaction with a Pd-H Species: A common pathway involves the formation of a palladium hydride (LₙPd-H) species. This can arise from the reaction of the palladium catalyst with trace water, alcohols (if used as solvent), or even the amine coupling partner in Buchwald-Hartwig reactions. This Pd-H species can then undergo reductive elimination with the bromo-heterocycle coordinated to the palladium, yielding the debrominated product.

  • Mechanism B: Base-Mediated Reduction: Certain bases or solvents can act as hydride donors, particularly at elevated temperatures. For instance, formate salts are known to be effective hydrogen sources for catalytic transfer hydrogenation, a process that can lead to hydrodehalogenation.[9]

  • Mechanism C: Solvent-Induced Reduction: Some solvents, especially alcohols like methanol, can directly participate in the catalytic cycle. After oxidative addition of the bromo-heterocycle, a solvent molecule like methoxide can displace the bromide ligand, undergo β-hydride elimination, and lead to the formation of the debrominated product.[3]

Bromo-derivatives are often more susceptible to this side reaction than their chloro-counterparts, but less so than iodo-derivatives.[10]

Question 3: I'm seeing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. What causes this?

Answer: The homocoupling of boronic acids to form a biaryl byproduct is a well-known side reaction, often exacerbated by the presence of oxygen.[5]

The generally accepted mechanism involves the palladium catalyst. If the reaction is not rigorously degassed, molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two successive transmetalation steps with the boronic acid, forming a diaryl-palladium(II) complex (LₙPd(Ar)₂). Reductive elimination from this complex yields the homocoupled biaryl product and regenerates Pd(0), which can re-enter the catalytic cycle.[5]

In some specific cases, particularly with electron-deficient arylboronic acids, homocoupling can occur even in the absence of oxygen through alternative mechanisms.[4] Therefore, meticulous degassing of all reagents and solvents is the first and most critical step to minimize this impurity.[6]

Question 4: My reaction mixture is turning black, and the reaction has stalled. What is happening?

Answer: The formation of a black precipitate is almost always palladium black, which is finely divided, elemental palladium metal.[6] This indicates that the active, soluble Pd(0) catalyst, stabilized by its ligands, is decomposing and aggregating.

This decomposition can be caused by several factors:

  • Ligand Instability or Dissociation: The phosphine ligands that stabilize the Pd(0) center can be sensitive to oxidation if oxygen is present.[6] Furthermore, at high temperatures, bulky ligands may partially dissociate, leaving the palladium center "under-ligated" and prone to aggregation.

  • Incomplete Reduction of Pd(II) Precatalyst: Many reactions start with a Pd(II) salt like Pd(OAc)₂.[1] If the in-situ reduction to the active Pd(0) is inefficient or slow, side reactions can lead to the formation of palladium black.

  • Substrate Inhibition: Some heterocycles, particularly those with basic nitrogen atoms (like pyridine or imidazole), can coordinate too strongly to the palladium center.[10] This can displace the stabilizing phosphine ligand and lead to catalyst deactivation and precipitation.

Once formed, palladium black is generally catalytically inactive for cross-coupling, which is why the reaction stalls.

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific experimental problems.

Guide 1: Low Yield & Significant Hydrodehalogenation
  • Symptom: Your reaction yields are poor, and analysis (e.g., LC-MS, GC-MS, or ¹H NMR) shows a major peak corresponding to the debrominated starting material.

  • Potential Causes & Diagnostic Workflow: The key is to identify the source of the hydride that is causing the reduction.

    Caption: Troubleshooting workflow for hydrodehalogenation.

  • Solutions & Protocols:

    Protocol 1: Rigorous Drying and Degassing

    • Solvent Preparation: Use anhydrous solvents packaged under inert gas. If using bulk solvents, dry them over activated molecular sieves (3Å or 4Å) for at least 24 hours before use.

    • Reagent Preparation: Dry solid reagents (like bases, e.g., K₂CO₃) in a vacuum oven before use. Ensure your bromo-heterocycle and coupling partner are anhydrous.

    • Reaction Setup: Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon.

    • Degassing: Before adding the catalyst, sparge the reaction mixture (solvents and reagents) with argon or nitrogen for 15-30 minutes. Alternatively, use three freeze-pump-thaw cycles for maximum oxygen removal.[6]

    Protocol 2: Base Screening If hydrodehalogenation persists, your base may be the issue. Strong alkoxide bases can sometimes act as hydride sources.

    • Setup Parallel Reactions: Prepare identical reaction vials under an inert atmosphere.

    • Vary the Base: In each vial, use a different base while keeping all other parameters (catalyst, ligand, solvent, temperature) constant. Compare your standard base (e.g., NaOtBu) with alternatives like Cs₂CO₃, K₃PO₄, or K₂CO₃.[11]

    • Analysis: Monitor the reactions by LC-MS to compare the ratio of desired product to the debrominated byproduct for each base.

    Base TypeCommon ExamplesSuitability for Sensitive Heterocycles
    Carbonates Cs₂CO₃, K₂CO₃Generally mild and less prone to side reactions. Excellent starting point.
    Phosphates K₃PO₄Often a good choice, providing a balance of reactivity and low side reactions.
    Alkoxides NaOtBu, KOtBuVery strong and effective but can promote hydrodehalogenation or other side reactions at high temperatures.
Guide 2: Catalyst Decomposition & Stalled Reaction
  • Symptom: The reaction starts but then slows or stops completely, often accompanied by the formation of palladium black.

  • Potential Causes & Diagnostic Workflow: The primary goal is to maintain a stable, active LₙPd(0) species throughout the reaction.

    Caption: Troubleshooting workflow for catalyst decomposition.

  • Solutions & Protocols:

    Protocol 3: Catalyst and Ligand Optimization

    • Use a Pre-catalyst: Instead of generating the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G2).[12] These are designed for clean and efficient generation of the active Pd(0) species, minimizing the formation of palladium black.[1]

    • Increase Ligand:Palladium Ratio: If using a simple palladium source, try increasing the ligand-to-metal ratio. For monodentate ligands (like Buchwald's biaryl phosphines), a ratio of 2:1 to 4:1 (Ligand:Pd) can help ensure the palladium center remains coordinated and stable.

    • Switch to a Chelating Ligand: If a monodentate ligand is failing, consider a bidentate (chelating) phosphine ligand like Xantphos or DPEphos. These ligands bind to the palladium at two points, forming a more stable complex that is less prone to dissociation and decomposition at high temperatures.[6]

Guide 3: Post-Reaction Purification - Removing Residual Palladium
  • Symptom: The reaction is complete, but the final product is contaminated with residual palladium, which is unacceptable for pharmaceutical applications.[13] Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are very low, often in the low ppm range.[14][15]

  • Solutions & Protocols: Standard purification like crystallization or silica gel chromatography can be insufficient for removing trace palladium, as the metal can chelate to heteroatoms in the product.[16] A dedicated scavenging step is often required.[17]

    Protocol 4: Palladium Scavenging

    • Initial Workup: After the reaction is complete, perform a simple filtration through a pad of Celite® to remove any precipitated palladium black.[18]

    • Choose a Scavenger: Select a scavenger based on your solvent system and product properties. Thiol-functionalized silica gels or activated carbon are common and effective choices.[14][16]

    • Scavenging Procedure:

      • Dissolve the crude product in a suitable solvent (e.g., THF, EtOAc, Toluene).

      • Add the scavenger (typically 5-10 wt% relative to the crude product).

      • Stir the mixture, sometimes with gentle heating (e.g., 40-50 °C), for several hours (2-18 hours). The optimal time and temperature should be determined experimentally.[16]

      • Filter off the scavenger and wash thoroughly with the solvent.

      • Combine the filtrates and concentrate in vacuo.

    • Analysis: Submit the purified sample for elemental analysis (e.g., by ICP-MS) to quantify the remaining palladium content.[14]

    Scavenger TypeCommon ExamplesTypical Use Case
    Activated Carbon Darco® KB-BBroadly effective, cost-efficient for large scale.[16]
    Thiol-functionalized Silica SiliaMetS® ThiolHigh affinity for palladium, very effective for achieving low ppm levels.
    Amine-functionalized Silica SiliaMetS® AmineCan be effective for specific palladium species.
    Scavenging Resins Isolute® TMTPolymeric supports with high scavenging capacity.[15]

This guide provides a starting point for addressing the most common impurity-related challenges in the palladium-catalyzed coupling of bromo-heterocycles. Successful synthesis relies on a systematic approach to troubleshooting, grounded in a solid understanding of the underlying reaction mechanisms.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC - NIH. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC - NIH. [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (2025). ResearchGate. [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]

  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Wisconsin-Madison. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications (RSC Publishing). [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). PubMed. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Catalytic Hydrodehalogenation Reactions. (n.d.). Thieme. [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Publishing. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Analysis of the Buchwald-Hartwig Reaction: A Case Study with 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of the Buchwald-Hartwig amination reaction, focusing on the specific substrate, 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine. As researchers and drug development professionals, the ability to accurately monitor reaction progress, identify intermediates, and quantify products is paramount. This document will not only detail experimental protocols but also delve into the rationale behind these choices, ensuring a robust and validated analytical approach.

The Buchwald-Hartwig Amination: A Cornerstone of Modern Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many pharmaceutical compounds.[2] The reaction is particularly valuable when traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, are ineffective due to the low reactivity of the aryl halide.[3]

The catalytic cycle, a critical aspect to understand for effective analysis, generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst.[1][4][5]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L2)-X->Ligand Exchange R'R''NH, Base Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ligand Exchange->Ar-Pd(II)(L2)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Analytical Challenges with 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

The specific substrate, 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine, presents several analytical challenges that must be addressed for successful LC-MS analysis:

  • Polarity and Heterocyclic Nature: As a nitrogen-containing heterocycle, this molecule is relatively polar. This can lead to poor retention on traditional reversed-phase (RP) columns. Method development may require exploring alternative stationary phases or mobile phase modifiers.[6][7]

  • Presence of Halogens: The bromine atom can pose challenges in mass spectrometry. While not as problematic as in inductively coupled plasma mass spectrometry (ICP-MS), matrix effects and potential for unusual adduct formation should be considered.[8][9] Furthermore, the isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) provides a clear signature for bromine-containing compounds in the mass spectrum.

  • Reaction Complexity: Buchwald-Hartwig reactions can have multiple components in the reaction mixture, including the starting materials, product, catalyst, ligand, and potential byproducts. Chromatographic separation is crucial to resolve these components for accurate quantification.[10]

Comparison of LC-MS Methodologies

The choice of LC-MS instrumentation and methodology can significantly impact the quality of the analytical data. Here, we compare two common approaches: a standard High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole mass spectrometer and an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

FeatureHPLC-Single Quadrupole MSUHPLC-HRMS (Q-TOF/Orbitrap)Rationale & Justification
Chromatographic Resolution GoodExcellentUHPLC provides sharper and narrower peaks, leading to better separation of closely eluting compounds, which is critical in complex reaction mixtures.
Analysis Time Longer (10-30 min)Shorter (2-10 min)The smaller particle size of UHPLC columns allows for faster flow rates and shorter run times, increasing sample throughput.
Sensitivity Good (ng/mL range)Excellent (pg/mL range)HRMS instruments often have lower noise levels and better ion transmission, resulting in higher sensitivity.
Mass Accuracy Low (~0.1 Da)High (<5 ppm)High mass accuracy allows for the confident determination of elemental composition, aiding in the identification of unknown byproducts and metabolites.
Qualitative Information Limited to mass-to-charge ratioRich fragmentation data (MS/MS) and high-resolution mass enable structural elucidation.HRMS provides unequivocal identification of reaction components, which is crucial for understanding reaction mechanisms and identifying impurities.
Cost LowerHigherThe initial investment for UHPLC-HRMS is greater, but the richness of the data and higher throughput can justify the cost for research and development.

For routine reaction monitoring where speed and quantification of known compounds are the primary goals, an HPLC-Single Quadrupole system may be sufficient. However, for in-depth mechanistic studies, impurity profiling, and the analysis of complex mixtures, a UHPLC-HRMS system is highly recommended.

Recommended Experimental Protocol: UHPLC-HRMS

This protocol is a self-validating system designed for the robust analysis of the Buchwald-Hartwig reaction with 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine.

Sample Preparation
  • Reaction Quenching: At designated time points, withdraw a 10 µL aliquot from the reaction mixture.

  • Dilution: Immediately quench the reaction by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and precipitates the catalyst.

  • Filtration/Centrifugation: Centrifuge the quenched sample at 13,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter to remove any precipitated solids.

  • Further Dilution: Perform a further 1:10 dilution of the supernatant/filtrate with the 50:50 acetonitrile/water mixture for a final dilution of 1:1000. This brings the analyte concentrations into the linear range of the detector and minimizes matrix effects.[11]

UHPLC Conditions
  • Column: A mixed-mode column with both reversed-phase and cation exchange characteristics is recommended for good retention of the polar, nitrogen-containing analytes.[6][7] An alternative is a C18 column with a mobile phase containing an ion-pairing agent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

HRMS Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI) is ideal for nitrogen-containing compounds as they are readily protonated.[12]

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

  • Acquisition Mode: Full Scan MS from m/z 100-1000. For targeted quantification, a targeted MS/MS experiment can be developed.

  • Collision Energy (for MS/MS): A ramp of 10-40 eV to generate fragment ions for structural confirmation.

Visualizing the Analytical Workflow

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Aliquot Quench_Dilute Quench & Dilute Reaction_Mixture->Quench_Dilute Filter_Centrifuge Filter/Centrifuge Quench_Dilute->Filter_Centrifuge Final_Dilution Final Dilution Filter_Centrifuge->Final_Dilution Autosampler Autosampler Injection Final_Dilution->Autosampler UHPLC UHPLC Separation Autosampler->UHPLC ESI_Source ESI Ionization UHPLC->ESI_Source HRMS HRMS Detection ESI_Source->HRMS Data_Acquisition Data Acquisition HRMS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Identification Compound Identification Peak_Integration->Identification Reporting Reporting Identification->Reporting

Caption: A typical workflow for the LC-MS analysis of a chemical reaction.

Alternative Analytical Methodologies

While LC-MS is a powerful tool, other techniques can provide complementary information or be more suitable for certain applications.

  • Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): This is a rapid and cost-effective method for qualitative reaction monitoring.[13] It allows for the parallel analysis of multiple samples and can quickly indicate the consumption of starting materials and the formation of products.[13] However, it is not as quantitative or high-resolution as LC-MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can offer excellent chromatographic resolution.[14] However, many of the components in a Buchwald-Hartwig reaction, especially the catalyst and ligands, are not amenable to GC analysis without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is inherently quantitative without the need for response factor correction. However, it is less sensitive than MS and may require longer acquisition times.

Troubleshooting Common LC-MS Issues

  • Poor Peak Shape: This can be caused by secondary interactions with the stationary phase. For nitrogen-containing compounds, adding a small amount of a competing base, such as ammonium hydroxide, to the mobile phase can improve peak shape.

  • Adduct Formation: In ESI, it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+).[15][16] While these can be used for confirmation, they can also reduce the intensity of the desired protonated molecule ([M+H]+). Using high-purity solvents and glassware can minimize alkali metal contamination.

  • Matrix Effects: Co-eluting species from the reaction mixture can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification.[11][12] Proper sample dilution and good chromatographic separation are key to mitigating these effects.

Conclusion

The successful LC-MS analysis of the Buchwald-Hartwig reaction involving 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hinges on a well-designed experimental protocol that addresses the inherent challenges of the analyte and reaction mixture. A UHPLC-HRMS system offers superior performance in terms of resolution, sensitivity, and qualitative information, making it the ideal choice for in-depth analysis. By understanding the principles behind the methodology and potential pitfalls, researchers can generate high-quality, reliable data to accelerate their research and development efforts.

References

  • Malig, T. C., et al. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Retrieved from [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3843-3853. Retrieved from [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 126-139.
  • Organometallics. (2024). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Retrieved from [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Retrieved from [Link]

  • Malachová, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Analytical and Bioanalytical Chemistry, 412(28), 7725-7738. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • University of Victoria. (n.d.). Mass Spectrometry in Organometallic Chemistry. Retrieved from [Link]

  • Adaway, J. E., et al. (2007). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 44(Pt 2), 120-131. Retrieved from [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Waters Corporation. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

Sources

A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine and its Contemporaries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of these inhibitors lies the heterocyclic scaffold, a key determinant of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with other prominent building blocks—quinolines, indazoles, and pyrazolo[3,4-d]pyrimidines—for the synthesis of kinase inhibitors. Our analysis is grounded in experimental data and established scientific principles to empower researchers in making informed decisions in their drug design endeavors.

The Central Role of the Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Small molecule kinase inhibitors typically function by competing with ATP for its binding site on the kinase. The core heterocyclic scaffold of an inhibitor is designed to mimic the adenine ring of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase's active site. The choice of scaffold profoundly influences the inhibitor's binding affinity and its ability to discriminate between the highly conserved ATP binding sites of over 500 human kinases.

Profiling 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine: A Scaffold of Growing Interest

The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a conformationally restricted analog of more flexible pyridinyl-based structures, a feature that can enhance binding affinity and selectivity. The introduction of a bromine atom at the 3-position provides a versatile synthetic handle for introducing a variety of substituents through well-established cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of the chemical space around the core scaffold to optimize interactions with the kinase active site.

Key Attributes:

  • Three-Dimensionality: The non-planar, saturated portion of the tetrahydro-naphthyridine ring introduces a degree of three-dimensionality that can be exploited to achieve better shape complementarity with the ATP-binding pocket, potentially leading to improved selectivity.

  • Synthetic Tractability: The bromine atom at a key position allows for straightforward functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Hydrogen Bonding Capacity: The nitrogen atoms within the naphthyridine ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine core of ATP with the kinase hinge region.

Comparative Analysis with Established Kinase Inhibitor Scaffolds

The true value of a building block is best understood in the context of its alternatives. Below, we compare 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine with three widely used scaffolds in kinase inhibitor design.

Quinolines: The Versatile Veterans

The quinoline scaffold is a mainstay in medicinal chemistry and is present in several FDA-approved kinase inhibitors, such as Bosutinib.[1] Its rigid, planar structure provides a solid foundation for building potent inhibitors.

  • Advantages:

    • Well-established synthetic chemistry.

    • Proven track record in successful drug development.[2]

    • Can engage in various binding modes, including targeting the hinge region and other pockets within the kinase domain.[1]

  • Disadvantages:

    • The planarity of the quinoline ring can sometimes lead to off-target effects due to interactions with other planar biological structures, such as DNA intercalators.

    • Achieving high selectivity can be challenging due to the widespread use of this scaffold.

Indazoles: The Masters of Hinge Binding

Indazoles are another class of "privileged" scaffolds in kinase inhibitor design, known for their ability to form strong hydrogen bonds with the kinase hinge. Several approved drugs, such as Axitinib, feature this core structure.

  • Advantages:

    • Excellent hinge-binding capabilities, often leading to high potency.[3]

    • The two nitrogen atoms offer multiple points for substitution, allowing for fine-tuning of properties.[3]

  • Disadvantages:

    • Potential for metabolic liabilities associated with the indazole ring.

    • Can sometimes suffer from poor solubility, requiring careful optimization of substituents.

Pyrazolo[3,4-d]pyrimidines: The ATP Mimics

The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere, closely mimicking the structure of adenine.[4] This structural similarity makes it a highly effective hinge-binding motif, as exemplified by the BTK inhibitor Ibrutinib.[4]

  • Advantages:

    • Strong and predictable hinge-binding interactions.[4]

    • The fused ring system provides a rigid framework for orienting substituents.

  • Disadvantages:

    • The close resemblance to purines can sometimes lead to off-target activity against other ATP-dependent enzymes.

    • Synthesis of substituted pyrazolo[3,4-d]pyrimidines can be complex.

Quantitative Comparison of Inhibitory Activity

The following table summarizes representative IC50 values for kinase inhibitors derived from the discussed scaffolds. It is important to note that these are not direct head-to-head comparisons under identical conditions but provide a general sense of the potency achievable with each scaffold.

Scaffold TypeExample Compound/Target KinaseIC50 (nM)Reference
Tetrahydro-isoquinoline Compound 7e / CDK2149[5]
Quinoline Bosutinib / Src1.2[1]
Indazole Axitinib / VEGFR20.2[3]
Pyrazolo[3,4-d]pyrimidine Ibrutinib / BTK0.5[4]

Experimental Protocols: Synthesizing Kinase Inhibitors from Brominated Scaffolds

The bromine atom on 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine and other brominated building blocks is a key functional group for elaboration into final kinase inhibitor compounds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for this purpose.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a brominated heterocyclic scaffold with a boronic acid or ester.

Materials:

  • 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid/ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the brominated scaffold, boronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between a brominated heterocyclic scaffold and an amine.

Materials:

  • 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the brominated scaffold and the amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Strategy

Synthetic_Strategy Building_Block 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine Suzuki Suzuki-Miyaura Coupling Building_Block->Suzuki Buchwald Buchwald-Hartwig Amination Building_Block->Buchwald Kinase_Inhibitor_1 Kinase Inhibitor (C-C bond) Suzuki->Kinase_Inhibitor_1 Kinase_Inhibitor_2 Kinase Inhibitor (C-N bond) Buchwald->Kinase_Inhibitor_2 Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Suzuki Amine Amine Amine->Buchwald

Caption: General synthetic routes from 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine.

The Logic of Scaffold Selection

Scaffold_Selection cluster_scaffolds Scaffold Choice cluster_properties Desired Properties Tetrahydronaphthyridine 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine Potency High Potency Tetrahydronaphthyridine->Potency 3D structure Selectivity High Selectivity Tetrahydronaphthyridine->Selectivity Conformational rigidity PK_Properties Favorable PK Properties Tetrahydronaphthyridine->PK_Properties Tunable Quinoline Quinoline Quinoline->Potency Proven scaffold Quinoline->PK_Properties Well-understood Indazole Indazole Indazole->Potency Strong hinge binding Indazole->PK_Properties Potential liabilities Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine->Potency ATP mimic Pyrazolopyrimidine->PK_Properties Solubility challenges

Sources

A Senior Application Scientist's Guide to Alternatives for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical synthesis, the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a privileged motif, conferring valuable physicochemical and pharmacological properties to a range of drug candidates. The workhorse for introducing molecular diversity at the 3-position of this core has traditionally been 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine . This versatile reagent provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-nitrogen bonds.

However, an over-reliance on a single building block can stifle innovation and introduce logistical challenges in the supply chain. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of viable alternative reagents and synthetic strategies to "3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine." We will delve into the synthesis of the target compound, explore its utility in key cross-coupling reactions, and present a comparative analysis of alternative reagents, supported by experimental data and detailed protocols.

The Central Role of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

The utility of 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine lies in its ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern medicinal chemistry, allowing for the modular and efficient synthesis of compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine

While a direct, one-pot synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine is not extensively documented, a plausible and efficient synthetic route can be devised from commercially available starting materials, leveraging established transformations in heterocyclic chemistry. The proposed synthesis begins with the construction of the 5,6,7,8-tetrahydro-1,7-naphthyridine core, followed by a regioselective bromination.

An improved five-step synthesis of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine has been reported, offering a significant improvement over previous methods.[1] The subsequent bromination at the 3-position is anticipated to proceed with high regioselectivity due to the electronic nature of the pyridine ring. Studies on the bromination of analogous 5,6,7,8-tetrahydroquinoline systems using N-bromosuccinimide (NBS) have demonstrated a facile and regioselective reaction.[2][3] The electron-donating character of the saturated portion of the molecule activates the pyridine ring towards electrophilic substitution, directing the bromine to the electron-rich positions. Theoretical analysis and experimental verification on similar aromatic systems support this regioselectivity.[4][5]

Start Commercially Available Starting Materials Core_Synthesis Synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine (Multi-step sequence) [1] Start->Core_Synthesis Bromination Regioselective Bromination (e.g., NBS) [15, 22] Core_Synthesis->Bromination Target 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine Bromination->Target

Caption: Proposed synthetic workflow for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine.

Application in Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig

The bromine atom at the 3-position serves as a versatile linchpin for introducing a wide array of substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In a typical protocol, 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine would be coupled with an arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.

Bromo_Naphthyridine 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine Coupled_Product 3-Aryl-5,6,7,8-tetrahydro- 1,7-naphthyridine Bromo_Naphthyridine->Coupled_Product Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Coupled_Product Ligand Ligand (e.g., PPh3) Ligand->Coupled_Product Base Base (e.g., Na2CO3) Base->Coupled_Product Bromo_Naphthyridine 3-Bromo-5,6,7,8-tetrahydro- 1,7-naphthyridine Aminated_Product 3-Amino-5,6,7,8-tetrahydro- 1,7-naphthyridine Derivative Bromo_Naphthyridine->Aminated_Product Amine Primary or Secondary Amine Amine->Aminated_Product Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Aminated_Product Ligand Ligand (e.g., Xantphos) Ligand->Aminated_Product Base Base (e.g., Cs2CO3) Base->Aminated_Product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Comparative Guide to Alternative Reagents

While effective, the bromo-derivative is not the only option. Other halogenated and activated analogs offer distinct advantages in terms of reactivity, cost, and synthetic accessibility.

Reagent ClassGeneral StructureKey AdvantagesKey Disadvantages
Bromo- (Baseline) R-BrWell-established reactivity, good balance of stability and reactivity.Can be less reactive than iodo-derivatives, potential for side reactions.
Chloro- R-ClLower cost, often more readily available starting materials.Generally less reactive, requiring more active catalysts and harsher conditions.
Iodo- R-IHighest reactivity, often allowing for milder reaction conditions.Higher cost, potential for lower stability.
Triflate- R-OTfHighly reactive, comparable to or exceeding iodo-derivatives.Can be sensitive to hydrolysis, preparation requires a separate step from a hydroxyl precursor.
Alternative 1: 3-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine

The chloro-analog represents a more cost-effective alternative. Its synthesis would likely follow a similar pathway to the bromo-derivative, employing a chlorinating agent such as N-chlorosuccinimide (NCS). While the C-Cl bond is less reactive than the C-Br bond, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have made the Suzuki-Miyaura coupling of chloropyridines highly efficient. [6][7] Comparative Performance in Suzuki-Miyaura Coupling:

Parameter3-Bromo-Derivative3-Chloro-Derivative
Catalyst System Pd(OAc)₂/PPh₃ or similarPd₂(dba)₃/SPhos or PEPPSI-IPr
Catalyst Loading 1-5 mol%2-5 mol%
Reaction Temperature 80-110 °C100-130 °C
Typical Yields Good to ExcellentGood to Excellent (with optimized catalyst)
Alternative 2: 3-Iodo-5,6,7,8-tetrahydro-1,7-naphthyridine

For reactions requiring milder conditions or for less reactive coupling partners, the iodo-derivative is an excellent choice. Its synthesis could be achieved using N-iodosuccinimide (NIS). The high reactivity of the C-I bond often allows for lower catalyst loadings and reaction temperatures in cross-coupling reactions.

Alternative 3: 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl trifluoromethanesulfonate

Triflates are superb leaving groups, often exhibiting reactivity comparable to or greater than iodides in palladium-catalyzed couplings. [1][8]The synthesis of the triflate precursor, 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ol, would likely involve a multi-step sequence starting from a suitably substituted pyridine. The subsequent triflation of the hydroxyl group is typically a high-yielding reaction using triflic anhydride or other triflating agents. [9]The Suzuki-Miyaura coupling of pyridine triflates is well-established and proceeds under conditions similar to those used for bromo-pyridines. [10][11]

Alternative Synthetic Strategies: Bypassing the Halogen

Modern synthetic methodologies offer pathways to 3-substituted-5,6,7,8-tetrahydro-1,7-naphthyridines that circumvent the need for a pre-installed halogen "handle."

Direct C-H Functionalization

Direct C-H activation/functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. [12]This approach involves the direct coupling of a C-H bond with a suitable reaction partner, obviating the need for pre-functionalized substrates. For the 5,6,7,8-tetrahydro-1,7-naphthyridine system, a palladium-catalyzed direct C-H arylation at the 3-position with an aryl halide could be envisioned. This strategy, while potentially more challenging to optimize for regioselectivity, offers a significantly shorter and more environmentally benign synthetic route.

Naphthyridine_Core 5,6,7,8-tetrahydro-1,7-naphthyridine Direct_Arylation_Product 3-Aryl-5,6,7,8-tetrahydro- 1,7-naphthyridine Naphthyridine_Core->Direct_Arylation_Product Aryl_Halide Aryl Halide Aryl_Halide->Direct_Arylation_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Direct_Arylation_Product Ligand Ligand Ligand->Direct_Arylation_Product Base Base Base->Direct_Arylation_Product

Caption: Conceptual workflow for direct C-H arylation.

Experimental Protocols

The following are representative, generalized protocols based on analogous reactions found in the literature. Optimization for specific substrates is highly recommended.

General Procedure for Suzuki-Miyaura Coupling of a 3-Halo-5,6,7,8-tetrahydro-1,7-naphthyridine

Materials:

  • 3-Halo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the 3-halo-5,6,7,8-tetrahydro-1,7-naphthyridine, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5,6,7,8-tetrahydro-1,7-naphthyridine.

General Procedure for Buchwald-Hartwig Amination of a 3-Halo-5,6,7,8-tetrahydro-1,7-naphthyridine

Materials:

  • 3-Halo-5,6,7,8-tetrahydro-1,7-naphthyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried reaction vessel with the palladium catalyst, phosphine ligand, and base.

  • Add the 3-halo-5,6,7,8-tetrahydro-1,7-naphthyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 110 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-amino-substituted product.

Conclusion

While "3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine" remains a valuable and reliable reagent in pharmaceutical synthesis, a comprehensive understanding of the available alternatives is crucial for the modern medicinal chemist. The choice between bromo-, chloro-, iodo-, and triflate-derivatives will depend on a careful consideration of factors such as cost, reactivity, and the specific requirements of the synthetic target. Furthermore, the advent of direct C-H functionalization presents an exciting opportunity to streamline synthetic routes and improve the overall efficiency and sustainability of drug discovery programs. By embracing a broader palette of synthetic tools, researchers can accelerate the discovery and development of novel therapeutics based on the promising 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold.

References

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Biological activity comparison of substituted naphthyridine isomers.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Biological Activity of Substituted Naphthyridine Isomers for Researchers and Drug Development Professionals.

Abstract

Naphthyridines are a class of heterocyclic compounds containing two nitrogen atoms in a fused bicyclic system, structurally akin to quinoline and isoquinoline. Their versatile biological activities have established them as "privileged scaffolds" in medicinal chemistry. A critical, yet often nuanced, aspect of their drug design potential lies in the constitutional isomerism dictated by the relative positions of the two nitrogen atoms. This guide provides a comparative analysis of the biological activities of substituted naphthyridine isomers, drawing upon experimental data to elucidate how subtle changes in the scaffold's geometry profoundly impact therapeutic efficacy. We will explore anticancer, antimicrobial, and enzyme inhibitory activities, present key structure-activity relationships (SAR), and provide detailed protocols for essential in vitro assays, offering a comprehensive resource for researchers in the field.

Introduction to Naphthyridine Isomers in Medicinal Chemistry

The Naphthyridine Scaffold: A Privileged Heterocycle

The naphthyridine framework, consisting of two fused pyridine rings, gives rise to ten possible isomers, with the 1,8-, 1,5-, 1,6-, and 1,7-naphthyridines being the most extensively studied in drug discovery. This scaffold is a bioisostere of other important bicyclic aromatic heterocycles like quinoline and purine. Its unique electronic properties, hydrogen bonding capabilities (acting as both donors and acceptors), and ability to engage in π-π stacking and metal coordination make it an ideal foundation for designing molecules that can interact with a wide array of biological targets.

The Critical Role of Isomerism in Drug Design

The precise placement of the nitrogen atoms within the naphthyridine core is a determining factor for the molecule's three-dimensional shape, dipole moment, and electron distribution. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profiles. Isomers of the same substituted naphthyridine can exhibit vastly different biological activities, binding affinities, and metabolic stabilities. For instance, the position of a nitrogen atom can dictate the optimal geometry for fitting into an enzyme's active site or alter the molecule's ability to intercalate with DNA. Therefore, a comparative study of isomers is not merely an academic exercise but a crucial step in lead optimization for developing safer and more potent therapeutic agents.

Comparative Analysis of Biological Activities

The strategic variation of the naphthyridine core, coupled with diverse substitution patterns, has yielded compounds with significant therapeutic potential across several disease areas.

Anticancer Activity: A Tale of Isomeric Selectivity

The anticancer potential of naphthyridines is well-documented, with many derivatives acting as potent inhibitors of kinases and topoisomerases, enzymes critical for cancer cell proliferation and survival.

One prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis. A comparative study of aminopyrazole-substituted naphthyridines revealed a stark difference in activity between isomers. The 1,6-naphthyridine isomer consistently demonstrated superior inhibitory activity compared to its 1,5-naphthyridine counterpart. This difference is attributed to the formation of an additional hydrogen bond between the N6 of the 1,6-naphthyridine core and the hinge region of the kinase, an interaction that is geometrically impossible for the 1,5-isomer.

Diagram 1: General Workflow for Comparative Isomer Analysis

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR syn_15 Synthesize 1,5-Naphthyridine Derivative char Structural Confirmation (NMR, MS, etc.) syn_15->char syn_16 Synthesize 1,6-Naphthyridine Derivative syn_16->char assay Primary Assay (e.g., Kinase Inhibition) char->assay cytotox Secondary Assay (e.g., MTT Cytotoxicity) assay->cytotox compare Compare IC50 Values cytotox->compare sar Elucidate Structure- Activity Relationship (SAR) compare->sar lead_opt lead_opt sar->lead_opt Identify Lead Isomer for Optimization

Caption: Workflow for synthesizing, screening, and comparing naphthyridine isomers to identify a lead compound.

Table 1: Comparative VEGFR-2 Inhibition by Naphthyridine Isomers

Compound IDNaphthyridine CoreKey SubstituentTargetIC50 (nM)Reference
Cmpd-A 1,6-Naphthyridine4-AminopyrazoleVEGFR-28.5N/A
Cmpd-B 1,5-Naphthyridine4-AminopyrazoleVEGFR-2>1000N/A

Data is illustrative and based on trends reported in scientific literature.

Antimicrobial Activity

Naphthyridine derivatives have also been explored for their antimicrobial properties, often targeting bacterial DNA gyrase and topoisomerase IV. Naphthyridine-based compounds, such as Nemonoxacin (a 1,8-naphthyridine), have shown broad-spectrum activity against resistant pathogens. The orientation of substituents and the position of the nitrogen atoms are crucial for effective binding to the enzyme-DNA complex. While 1,8-naphthyridines have been extensively developed, research indicates that other isomers, when appropriately substituted, can also exhibit potent antimicrobial effects, suggesting that the scaffold is highly tunable for targeting different bacterial species.

Enzyme Inhibition

Beyond cancer and infectious diseases, naphthyridines are potent inhibitors of various other enzymes. For example, derivatives of 1,6-naphthyridine have been identified as powerful inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In this context, the 1,6-isomer was found to be a more effective scaffold than the 1,5- or 1,7-isomers. This is because the specific geometry and hydrogen-bonding pattern of the 1,6-naphthyridin-2(1H)-one core allows for a bidentate hydrogen bond interaction with key amino acid residues (Gly, Ser) in the PARP active site, leading to high-affinity binding.

Diagram 2: Mechanism of Kinase Inhibition by a Naphthyridine

cluster_pathway VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P ATP ATP ATP->VEGFR2 Binds to Active Site Downstream Downstream Signaling (Proliferation, Angiogenesis) P->Downstream Naph_Inhibitor 1,6-Naphthyridine Inhibitor Naph_Inhibitor->VEGFR2 Competitively Binds to ATP Site

Caption: Competitive inhibition of the VEGFR-2 ATP-binding site by a 1,6-naphthyridine derivative.

Structure-Activity Relationship (SAR) Insights

Impact of Nitrogen Atom Placement

As demonstrated, the placement of the nitrogen atoms is the most fundamental factor influencing activity.

  • 1,8-Naphthyridine: The proximity of the two nitrogen atoms creates a "bay region" that is ideal for chelating metal ions and forming specific interactions with DNA and bacterial gyrases.

  • 1,6-Naphthyridine: The N6 atom is often positioned perfectly to act as a hydrogen bond acceptor with the "hinge region" of many kinases, a common motif for high-potency inhibitors.

  • 1,5-Naphthyridine: This more linear and symmetric isomer may be favored for fitting into elongated binding pockets or for applications where planarity is key for π-π stacking interactions.

Influence of Substitution Patterns

The substituents appended to the naphthyridine core fine-tune its activity. Key considerations include:

  • Amino Groups: Often serve as crucial hydrogen bond donors, anchoring the molecule in the active site.

  • Bulky Lipophilic Groups: Can be used to access hydrophobic pockets within the target protein, increasing binding affinity and selectivity.

  • Solubilizing Groups: Appending groups like morpholine or piperazine can improve the compound's aqueous solubility and pharmacokinetic properties, which is essential for drug development.

Key Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HUVEC, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the naphthyridine isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Kinase Inhibition Assay (Example: VEGFR-2)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

Principle: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it in proximity to a streptavidin-allophycocyanin (APC) conjugate, which results in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, ATP solution, VEGFR-2 enzyme, and the biotinylated peptide substrate. Prepare serial dilutions of the naphthyridine isomers.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or DMSO vehicle), and the peptide substrate.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop Reaction & Detection: Add a stop/detection solution containing EDTA (to chelate Mg2+ and stop the reaction), the europium-labeled antibody, and the streptavidin-APC conjugate.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

  • Data Analysis: Calculate the ratio of the two emission signals and plot the inhibition curve against compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The comparative analysis of substituted naphthyridine isomers unequivocally demonstrates that the placement of nitrogen atoms within the scaffold is a critical design element in medicinal chemistry. Isomeric selectivity directly impacts target affinity, biological activity, and overall therapeutic potential. The 1,6-naphthyridine core for kinase inhibition and the 1,8-naphthyridine core for antimicrobial agents are just two examples of this principle in action.

Future research should continue to systematically synthesize and screen all accessible naphthyridine isomers for a given substitution pattern. This comprehensive approach, combined with computational modeling and structural biology, will undoubtedly uncover novel structure-activity relationships and pave the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Lumbreras, M. Á., et al. (2021). Naphthyridines as Privileged Scaffolds in Medicinal Chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Guan, J., et al. (2019). Privileged scaffold-based drug discovery: the naphthyridine core. Expert Opinion on Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135402173, 1,6-Naphthyridin-2(1H)-one. PubChem. Available at: [Link]

A Comparative Guide to the Synthetic Routes of Substituted Tetrahydro-Naphthyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Tetrahydro-Naphthyridines in Drug Discovery

Substituted tetrahydro-naphthyridines are a class of heterocyclic compounds of significant interest to the pharmaceutical industry. Their rigid, three-dimensional scaffold serves as a versatile template for the design of novel therapeutic agents targeting a wide range of biological targets. The nitrogen atom(s) within the ring system can act as hydrogen bond acceptors or donors, and the saturated portion of the molecule allows for the introduction of various substituents with precise stereochemical control, influencing potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and modular synthetic routes to access diverse libraries of these compounds is a critical endeavor in modern drug discovery.[1]

This guide provides an in-depth, comparative analysis of the most prominent and innovative synthetic strategies for the preparation of substituted tetrahydro-naphthyridines. We will delve into the mechanistic underpinnings of each route, evaluate their relative efficiencies based on experimental data, and provide detailed protocols for key methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions in the design and execution of synthetic campaigns targeting this important class of molecules.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted tetrahydro-naphthyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. Here, we compare three prominent approaches: Domino Reactions , the Pictet-Spengler Reaction , and a modern Photoredox-Catalyzed/SNAr Cyclization strategy. A fourth strategy, the Catalytic Hydrogenation of the corresponding aromatic naphthyridines, is also discussed as a common final-step transformation.

Data Summary: A Quantitative Comparison
Synthetic RouteKey FeaturesTypical Yields (%)Step EconomySubstrate ScopeRef.
Domino Reactions One-pot, multi-bond formation70-90%ExcellentBroad, depends on specific reaction[2]
Pictet-Spengler Reaction Classic, reliable cyclization60-95%GoodBroad, tolerant of various functional groups[1][3]
Photoredox/SNAr Cyclization Modern, modular, automatable80-98%GoodBroad, diverse primary amines[4]
Catalytic Hydrogenation Reduction of aromatic precursors85-99%Good (for the reduction step)Broad, depends on catalyst tolerance[5]

I. Domino Reactions: The Power of Cascade Synthesis

Domino, or cascade, reactions offer an elegant and highly efficient approach to the synthesis of complex molecules from simple starting materials in a single operation. These reactions are characterized by a series of intramolecular transformations, where the product of one reaction is the substrate for the next, proceeding without the need for intermediate purification. This inherent efficiency leads to reduced waste, lower costs, and often, higher overall yields.

Mechanistic Insight: A Domino Aza-Michael/Intramolecular Cyclization Pathway

A common domino strategy for the synthesis of tetrahydro-naphthyridine cores involves an initial aza-Michael addition of an amine to an electron-deficient alkene, followed by an intramolecular cyclization. The specific nature of the starting materials and the reaction conditions dictate the final substitution pattern of the heterocyclic product.

For instance, the reaction of an aminopyridine derivative with an α,β-unsaturated carbonyl compound can initiate a cascade that rapidly builds the tetrahydro-naphthyridine scaffold. The initial conjugate addition is often followed by an intramolecular condensation or cyclization, driven by the formation of a stable six-membered ring.

cluster_domino Domino Reaction Pathway Aminopyridine Aminopyridine Aza_Michael_Adduct Aza-Michael Adduct (Intermediate) Aminopyridine->Aza_Michael_Adduct Aza-Michael Addition alpha_beta_unsaturated α,β-Unsaturated Carbonyl alpha_beta_unsaturated->Aza_Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Aza_Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Tetrahydronaphthyridine Tetrahydronaphthyridine Cyclized_Intermediate->Tetrahydronaphthyridine Tautomerization/ Protonation

Caption: A generalized domino reaction pathway for the synthesis of tetrahydro-naphthyridines.

Experimental Protocol: A Representative Domino Synthesis

While a specific protocol for a domino synthesis of a substituted tetrahydro-naphthyridine was not found in the initial searches, a general procedure can be adapted from similar domino reactions for related heterocyclic systems.[2]

Materials:

  • Substituted aminopyridine (1.0 eq)

  • α,β-Unsaturated ketone/ester (1.1 eq)

  • Catalyst (e.g., proline, TFA, or a Lewis acid, 10-20 mol%)

  • Solvent (e.g., DMSO, EtOH, or Toluene)

Procedure:

  • To a solution of the substituted aminopyridine in the chosen solvent, add the α,β-unsaturated carbonyl compound and the catalyst.

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydro-naphthyridine.

II. The Pictet-Spengler Reaction: A Time-Honored Strategy

The Pictet-Spengler reaction, first reported in 1911, is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This strategy has been successfully adapted for the synthesis of various tetrahydro-naphthyridine isomers.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the amine and carbonyl compound. Subsequent intramolecular electrophilic attack of the iminium ion on the electron-rich pyridine ring leads to the formation of the new six-membered ring. The choice of acid catalyst is crucial and can range from protic acids like HCl or TFA to Lewis acids.

cluster_pictet_spengler Pictet-Spengler Reaction Mechanism Pyridylethylamine Pyridylethylamine Schiff_Base Schiff Base/ Iminium Ion Pyridylethylamine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Condensation Cyclized_Cation Cyclized Cationic Intermediate Schiff_Base->Cyclized_Cation Intramolecular Electrophilic Attack Tetrahydronaphthyridine Tetrahydronaphthyridine Cyclized_Cation->Tetrahydronaphthyridine Deprotonation

Caption: The mechanism of the Pictet-Spengler reaction for tetrahydro-naphthyridine synthesis.

A radical version of the Pictet-Spengler reaction has also been developed for electron-poor pyridine systems, which are not amenable to the traditional polar reaction conditions.[6]

Experimental Protocol: A Semi-One-Pot Pictet-Spengler Synthesis

The following protocol is adapted from the synthesis of tetrahydrofuro[3,2-c]pyridines and can be applied to the synthesis of tetrahydro-naphthyridines.[3]

Materials:

  • 2-(Pyridin-yl)ethanamine derivative (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the 2-(pyridin-yl)ethanamine derivative and the aromatic aldehyde in DCM.

  • Add TFA to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted tetrahydro-naphthyridine.

III. Photoredox-Catalyzed Hydroaminoalkylation and SNAr Cyclization: A Modern and Modular Approach

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. A recently developed strategy for the synthesis of α-alkylated and spirocyclic tetrahydro-1,8-naphthyridines utilizes a photoredox-catalyzed hydroaminoalkylation of a vinylpyridine followed by an intramolecular nucleophilic aromatic substitution (SNAr) cyclization. This method is particularly attractive due to its modularity, broad substrate scope, and amenability to automated continuous flow synthesis.[4]

Causality Behind Experimental Choices: A Two-Step, One-Flow Process

This synthetic route is designed as a two-step sequence that can be efficiently performed in a continuous flow reactor.

  • Photoredox-Catalyzed Hydroaminoalkylation (HAA): In the first step, a primary amine is coupled with a halogenated vinylpyridine. A photocatalyst, upon excitation by visible light, initiates a radical process. A hydrogen atom transfer (HAT) catalyst generates an α-amino radical from the primary amine, which then adds to the vinyl group of the pyridine. Subsequent reduction and protonation yield the γ-pyridyl amine intermediate. The choice of photocatalyst and HAT catalyst is crucial for the efficiency of this step.

  • Intramolecular SNAr Cyclization: The γ-pyridyl amine intermediate is then heated in the presence of a base. The secondary amine nitrogen acts as a nucleophile, displacing the halogen on the pyridine ring in an intramolecular SNAr reaction to form the tetrahydro-naphthyridine ring. The high temperature in the flow reactor accelerates this cyclization step.

cluster_photoredox Photoredox/SNAr Pathway Primary_Amine Primary_Amine HAA_Step Photoredox HAA Primary_Amine->HAA_Step Vinylpyridine Halogenated Vinylpyridine Vinylpyridine->HAA_Step gamma_Pyridyl_Amine γ-Pyridyl Amine (Intermediate) HAA_Step->gamma_Pyridyl_Amine SNAr_Step Intramolecular SNAr gamma_Pyridyl_Amine->SNAr_Step Tetrahydronaphthyridine Tetrahydronaphthyridine SNAr_Step->Tetrahydronaphthyridine

Caption: A schematic representation of the photoredox-catalyzed/SNAr route to tetrahydro-naphthyridines.

Experimental Protocol: Automated Continuous Flow Synthesis

The following is a generalized protocol based on the published automated synthesis.[4]

Materials and Equipment:

  • Vapourtec R-series flow system (or similar) with a photoreactor module and a high-temperature reactor module.

  • Primary alkylamine (1.0 eq)

  • 2-Fluoro-3-vinylpyridine (1.0 eq)

  • Photocatalyst (e.g., 3DPA2FBN)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., NaN₃)

  • Solvent (e.g., DMF)

  • Base for SNAr (e.g., DIPEA)

Procedure:

  • Prepare separate stock solutions of the primary amine, 2-fluoro-3-vinylpyridine, photocatalyst, and HAT catalyst in DMF.

  • Pump the solutions into the flow system, where they are mixed and passed through the photoreactor (e.g., irradiated with 420 nm LEDs at a set temperature). The residence time is controlled by the flow rate and reactor volume.

  • The output from the photoreactor, containing the γ-pyridyl amine intermediate, is then mixed with a solution of the base and passed through the high-temperature reactor coil (e.g., at 180 °C).

  • The final product stream is collected, and the solvent is removed under reduced pressure.

  • The crude product is purified by an appropriate method (e.g., chromatography) to yield the pure substituted tetrahydro-naphthyridine.

IV. Catalytic Hydrogenation: Accessing the Tetrahydro Core

For many substituted tetrahydro-naphthyridines, a convergent and efficient synthetic strategy involves the initial synthesis of the corresponding aromatic naphthyridine followed by catalytic hydrogenation of one of the pyridine rings. This approach is particularly useful when the desired substitution pattern is more readily introduced on the aromatic precursor.

Methodology and Selectivity

The selective hydrogenation of one ring of the naphthyridine system can be achieved using various catalysts and conditions. Iridium-catalyzed transfer hydrogenation has been shown to be an effective method, using a hydrogen donor like indoline, which avoids the need for high-pressure hydrogen gas.[5] The choice of catalyst, solvent, and reaction conditions can influence the regioselectivity of the reduction, which is an important consideration for unsymmetrically substituted naphthyridines.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route for a given substituted tetrahydro-naphthyridine depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the need for stereochemical control.

  • Domino reactions are ideal for the rapid construction of complex, polysubstituted tetrahydro-naphthyridines in a highly atom- and step-economical manner.

  • The Pictet-Spengler reaction remains a robust and reliable method, particularly for the synthesis of 1-substituted derivatives, and its radical variant extends its scope to electron-deficient systems.

  • The photoredox-catalyzed/SNAr cyclization strategy offers a modern, modular, and automatable approach that is well-suited for the generation of diverse libraries of α-substituted and spirocyclic tetrahydro-naphthyridines.

  • Catalytic hydrogenation provides a reliable means to access the tetrahydro-naphthyridine core from readily available aromatic precursors.

By carefully considering the strengths and weaknesses of each of these synthetic strategies, researchers can design and execute efficient and effective syntheses of novel substituted tetrahydro-naphthyridines to fuel the engine of drug discovery.

References

  • Cresswell, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Mendogralo, E. Y., & Uchuskin, M. G. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997.
  • Cresswell, A. J., et al. (2023). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 14(1), 1-11. [Link]

  • Zhang, M., et al. (2009). Practical synthesis and mechanistic study of polysubstituted tetrahydropyrimidines with use of domino multicomponent reactions. The Journal of Organic Chemistry, 74(15), 5564-5573.
  • Tan, Z., et al. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules, 28(23), 7869.
  • Bode, J. W., et al. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1712-1715.
  • Bode, J. W., et al. (2016). Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet–Spengler Reactions. Organic Letters, 18(8), 1712-1715. [Link]

Sources

A Senior Application Scientist's Guide to the Purification of Substituted Bipyridines and Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Bipyridine and Naphthyridine Chemistry

Substituted bipyridines and naphthyridines are privileged scaffolds in modern chemistry. Their unique chelating properties have led to their widespread use as ligands in catalysis, functional materials, and as core components of pharmacologically active molecules.[1] The performance of these compounds in any application is inextricably linked to their purity. Residual metal catalysts from cross-coupling reactions can poison catalytic systems or exhibit cellular toxicity, while synthetic byproducts can interfere with spectroscopic analysis, crystal growth, and biological assays.

This guide provides a comparative study of the principal techniques for the purification of substituted bipyridines and naphthyridines. As a senior application scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to develop robust and efficient purification strategies tailored to your specific target molecule.

The Impact of Substituents on Purification Strategy

The nature and position of substituents on the bipyridine or naphthyridine core profoundly influence the molecule's physicochemical properties, dictating the most effective purification strategy. Electron-donating groups (EDGs) like alkyl or alkoxy groups increase the electron density on the heterocyclic rings, making the nitrogen atoms more basic.[2] Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups decrease the basicity.[3] These electronic effects, along with steric hindrance, modulate the molecule's polarity, solubility, and its interaction with chromatographic stationary phases.

A key challenge in the purification of these N-heterocycles is their inherent basicity, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase in column chromatography. This can result in significant streaking of the compound, poor separation, and low recovery. The choice of purification technique must, therefore, take these factors into careful consideration.

Comparative Analysis of Purification Techniques

The selection of a purification method is a balance of several factors: the required level of purity, the scale of the purification, the nature of the impurities, and available resources. Here, we compare the most common techniques employed for the purification of substituted bipyridines and naphthyridines.

Technique Principle Advantages Disadvantages Best Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.High purity achievable, scalable, cost-effective for large quantities.[4]Requires a solid compound, finding a suitable solvent can be time-consuming, potential for low yield.Crystalline solids with good thermal stability; removing minor impurities.
Column Chromatography (Silica Gel) Differential adsorption of compounds onto a polar stationary phase.[5]Versatile, applicable to a wide range of compounds, good for separating mixtures with different polarities.Can be slow and solvent-intensive, basic compounds may streak, potential for product degradation on acidic silica.Separating reaction mixtures with multiple components, isolating non-crystalline products.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase.[6]High purity and resolution, suitable for separating isomers and closely related compounds.Expensive, limited sample loading capacity, requires specialized equipment.Final polishing to achieve very high purity, separation of challenging mixtures.
Sublimation Phase transition of a solid directly to a gas, followed by condensation.[7]Can yield very high purity products, solvent-free.Only applicable to compounds with a suitable vapor pressure, not effective for separating compounds with similar volatilities.Thermally stable, non-ionic compounds with relatively low molecular weight.
Acid-Base Extraction Differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases.[8]Effective for removing acidic or basic impurities, can handle large quantities.Only applicable for separating compounds with different acid-base properties, can be labor-intensive.Removing acidic or basic starting materials or byproducts from a neutral target compound.

Experimental Protocols and Field-Proven Insights

Recrystallization: The Art of Crystal Perfection

Recrystallization is often the most effective method for achieving high purity for solid compounds. The key is to select a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Protocol: Single-Solvent Recrystallization of a Substituted Bipyridine [9]

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude bipyridine derivative. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, toluene) and observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

Expertise & Experience: For many substituted bipyridines, ethanol is an excellent first choice for a recrystallization solvent.[9] If your compound "oils out" instead of crystallizing, it may be due to supersaturation or the presence of impurities. Try adding a small amount of additional hot solvent and allowing the solution to cool even more slowly.

Column Chromatography: Navigating the Stationary Phase

Column chromatography is a workhorse technique for the purification of both solid and liquid bipyridines and naphthyridines.

Protocol: Flash Column Chromatography of a Functionalized Naphthyridine

  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a glass column. The choice of eluent is critical. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). For basic compounds that may streak, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Sample Loading: Dissolve the crude naphthyridine derivative in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample evenly to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. Monitor the separation by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Trustworthiness: The addition of a basic modifier like triethylamine to the eluent is a self-validating system for the purification of basic N-heterocycles. It neutralizes the acidic sites on the silica gel, preventing strong adsorption and peak tailing, leading to a more efficient and reproducible separation.

Preparative High-Performance Liquid Chromatography (HPLC): The High-Resolution Approach

For challenging separations, such as isomers of substituted bipyridines, or for obtaining material of the highest purity, preparative HPLC is the method of choice.

Protocol: Reversed-Phase Preparative HPLC of a Polar Bipyridine Derivative

  • Method Development: Develop an analytical scale method first on a C18 column. A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Scaling Up: Once a good separation is achieved on the analytical scale, scale up the method to a preparative column. Adjust the flow rate and sample loading according to the column dimensions.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization if the mobile phase is aqueous.

Expertise & Experience: For highly polar bipyridine or naphthyridine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase HPLC. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide better retention and separation for polar compounds.

Sublimation: A Solvent-Free Path to Purity

Sublimation is a powerful technique for purifying thermally stable, non-ionic compounds. It is particularly effective for removing non-volatile impurities.

Protocol: Vacuum Sublimation of 4,4'-di-tert-butyl-2,2'-bipyridine [10]

  • Apparatus Setup: Place the crude 4,4'-di-tert-butyl-2,2'-bipyridine in the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Heating and Cooling: Gently heat the bottom of the apparatus containing the crude material to approximately 140°C. The pure compound will sublime and deposit as crystals on the cold finger of the apparatus.

  • Collection: Once the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold finger.

Authoritative Grounding: The efficiency of sublimation is dependent on the compound's vapor pressure. For many organic compounds, reducing the pressure through a vacuum is necessary to achieve sublimation at a temperature below the compound's decomposition point.[7]

Acid-Base Extraction: Exploiting Chemical Handles

This technique is invaluable for separating basic bipyridines and naphthyridines from neutral or acidic impurities.

Protocol: Separation of a Basic Bipyridine from a Neutral Byproduct [11]

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an aqueous solution of a dilute acid (e.g., 1 M HCl). The basic bipyridine will be protonated and move into the aqueous layer, while the neutral byproduct will remain in the organic layer.

  • Separation: Separate the two layers.

  • Neutralization and Extraction: Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the bipyridine, which will precipitate or can be extracted back into an organic solvent.

  • Isolation: Dry the organic layer containing the purified bipyridine over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Special Challenge: Removal of Residual Palladium Catalyst

A frequent and critical purification challenge in the synthesis of substituted bipyridines and naphthyridines is the removal of residual palladium from cross-coupling reactions. The strong chelating nature of these N-heterocycles can make this particularly difficult.

Strategies for Palladium Removal:

  • Adsorbent Scavengers: A variety of solid-supported scavengers with high affinity for palladium are commercially available. These include silica-based materials functionalized with thiols or other sulfur-containing ligands, as well as activated carbon.[12][13]

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution of a chelating agent like N-acetyl cysteine or thiourea can effectively extract palladium.

  • MIDA Boronates: In Suzuki-Miyaura coupling reactions, using MIDA (N-methyliminodiacetic acid) boronates as the coupling partner can facilitate palladium removal. The tridentate MIDA ligand that is released during the reaction can chelate the palladium, keeping it in solution during product crystallization.

Visualization of Purification Workflows

General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup concentration Concentration workup->concentration purification Primary Purification concentration->purification cryst Recrystallization purification->cryst If solid chrom Column Chromatography purification->chrom If mixture sub Sublimation purification->sub If volatile solid pure Pure Product cryst->pure hplc Preparative HPLC chrom->hplc For higher purity chrom->pure sub->pure hplc->pure analysis Purity Analysis (NMR, LC-MS) pure->analysis

Caption: A generalized workflow for the purification of substituted bipyridines and naphthyridines.

Decision Tree for Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid acid_base_diff Acid/base properties different from impurities? start->acid_base_diff is_volatile Is it thermally stable and volatile? is_solid->is_volatile Yes impurities_polar Are impurities of significantly different polarity? is_solid->impurities_polar No recrystallize Recrystallization is_volatile->recrystallize No sublimation Sublimation is_volatile->sublimation Yes column_chrom Column Chromatography impurities_polar->column_chrom Yes prep_hplc Preparative HPLC impurities_polar->prep_hplc No acid_base_diff->column_chrom No acid_base_ext Acid-Base Extraction acid_base_diff->acid_base_ext Yes

Caption: A decision-making framework for selecting the appropriate purification technique.

Conclusion

The purification of substituted bipyridines and naphthyridines is a critical step in their synthesis and application. A thorough understanding of the physicochemical properties of the target molecule and the potential impurities is paramount in developing an effective purification strategy. While recrystallization and sublimation can provide highly pure materials for crystalline and volatile solids, column chromatography remains a versatile tool for a wide range of compounds. For the most challenging separations, preparative HPLC offers unparalleled resolution. By carefully considering the principles outlined in this guide and adapting the protocols to the specific challenges presented by your target molecule, you can consistently achieve the high levels of purity required for your research and development endeavors.

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